3-Nitrophenyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-[(3-nitrophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFDWDUSSFUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060219 | |
| Record name | Disulfide, bis(3-nitrophenyl) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-91-7 | |
| Record name | Bis(3-nitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrophenide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-nitrophenyl) disulfide | |
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| Record name | Bis(3-nitrophenyl) disulfide | |
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| Record name | Disulfide, bis(3-nitrophenyl) | |
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| Record name | Disulfide, bis(3-nitrophenyl) | |
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| Record name | Bis(3-nitrophenyl) disulphide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROPHENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ0BVA4VQ | |
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Foundational & Exploratory
3-Nitrophenyl disulfide chemical properties and structure
An In-depth Technical Guide to 3-Nitrophenyl Disulfide: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the core chemical properties, structure, experimental protocols, and biological activities of this compound (also known as bis(3-nitrophenyl) disulfide). The information is tailored for researchers, scientists, and drug development professionals, with a focus on delivering precise, data-driven insights.
Chemical Identity and Properties
This compound is an organic chemical compound notable for its disulfide linkage and two nitrophenyl groups.[1] It serves as a valuable reagent and a subject of study in medicinal chemistry due to its biological activities.[1][2][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 537-91-7 | [2][4][5] |
| Molecular Formula | C₁₂H₈N₂O₄S₂ | [4][5][6] |
| Molecular Weight | 308.33 g/mol | [2][4][5] |
| Melting Point | 78-80 °C (lit.) | [2][3][5] |
| Boiling Point | 443.6 ± 30.0 °C (Predicted) | [2][3][5] |
| Density | 1.5285 g/cm³ (rough estimate) | [3][5] |
| Appearance | Light yellow to brown crystalline powder | [3][5] |
| Solubility | Soluble in Tetrahydrofuran (THF) | [2][3][5] |
| Sensitive | Stench | [2][3][5] |
Chemical Structure
This compound is a symmetrical molecule featuring two 3-nitrophenyl groups linked by a disulfide bond (-S-S-).
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectral data types. Detailed spectra are typically accessible through comprehensive chemical databases.
| Spectroscopy Type | Availability / Reference |
| ¹H NMR | Data available in spectral databases.[8] |
| ¹³C NMR | Data available in spectral databases like ChemicalBook.[9] |
| Mass Spectrometry (MS) | Data available in spectral databases like SpectraBase.[10] |
| Infrared (IR) | Data available in spectral databases.[8] |
| Raman | Data available in spectral databases.[9] |
Experimental Protocols
This section details representative methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Workflow
A common method for synthesizing symmetrical diaryl disulfides involves the reaction of a corresponding aryl halide with a disulfide source. The following workflow illustrates a typical synthesis adapted from the procedure for the ortho-isomer.[11]
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
-
Preparation of Sodium Disulfide: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide (1.5 moles) in 95% ethanol by heating. Once dissolved, add finely ground sulfur (1.5 atoms) and continue heating until the sulfur dissolves, forming a brownish-red solution of sodium disulfide.[11]
-
Reaction: In a separate, larger flask, prepare a solution of 3-chloronitrobenzene (2 moles) in 95% ethanol.[11]
-
Slowly add the sodium disulfide solution to the 3-chloronitrobenzene solution through the reflux condenser. The reaction can be vigorous initially.[11]
-
Once the addition is complete, heat the mixture under reflux for approximately two hours.[11]
-
Workup and Purification: After cooling, filter the mixture by suction to collect the solid precipitate, which contains the product and sodium chloride.[11]
-
Suspend the solid in water and stir thoroughly to dissolve the sodium chloride, then filter again.[11]
-
Wash the collected crystalline residue with a small amount of cold ethanol to remove any unreacted starting material.[11]
-
Dry the final product, this compound.
Analytical Methods
-
Purity Assessment: The purity of the synthesized compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). Commercial suppliers often specify purity greater than 98.0% by this method.[12]
-
Structural Confirmation: The identity of the product should be confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry, comparing the obtained spectra with reference data.[8][9][10]
Biological Activity and Applications
This compound has attracted interest in drug development due to its notable antiparasitic and antibacterial properties.
Antiparasitic Activity
This compound is an inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH), an enzyme crucial for the mannitol (B672) cycle in the parasite Eimeria tenella.[2][3] It exhibits an IC₅₀ value of 3 μM, highlighting its potential as an antiparasitic agent.[2][3]
Antibacterial Activity
Studies have demonstrated that nitrophenyl disulfides, including the meta-isomer, possess activity against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Bacillus anthracis.[13][14] The disulfide linkage has been confirmed as essential for this bioactivity.[13]
The proposed mechanism of action involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[14] The electron-deficient nature of the sulfur atoms in nitrophenyl disulfides makes the S-S bond susceptible to nucleophilic attack by thiol groups, such as the cysteine residue in the active site of FabH or endogenous thiols like glutathione.[13][14] This reaction disrupts enzyme function and cellular homeostasis, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action.
Safety and Handling
This compound requires careful handling due to its potential hazards.
| Hazard Information | Precautionary Measures |
| Hazard Codes: N (Dangerous for the environment)[2][5] | Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[15][16] |
| Risk Statements: R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2][5] | Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, safety goggles, and a lab coat.[15][17] |
| Hazard Note: Harmful, Stench[2][3] | Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[17] |
| First Aid: In case of contact, immediately wash skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, wash out mouth with water. Seek medical attention in all cases of exposure.[15][17] | Disposal: Dispose of contents/container to an approved waste disposal plant. Prevent release to the environment.[17] |
This guide consolidates the essential technical information on this compound, providing a foundation for its safe handling, application in research, and exploration in drug development.
References
- 1. CAS 100-32-3: Bis(4-nitrophenyl) disulfide | CymitQuimica [cymitquimica.com]
- 2. Bis(3-nitrophenyl) disulfide | 537-91-7 [chemicalbook.com]
- 3. Bis(3-nitrophenyl) disulfide CAS#: 537-91-7 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound [chembk.com]
- 6. bis(3-nitrophenyl) disulfide [stenutz.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Analysis and Theory Toolkit [stolaf.edu]
- 9. Bis(3-nitrophenyl) disulfide(537-91-7) 13C NMR spectrum [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Bis(3-nitrophenyl) Disulfide 537-91-7 | TCI AMERICA [tcichemicals.com]
- 13. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bis(3-nitrophenyl) disulfide(537-91-7)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
In-depth Technical Guide: The Mechanism of Action of 3-Nitrophenyl Disulfide with Thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitrophenyl disulfide (3-NPD), also known as bis(3-nitrophenyl) disulfide, is a symmetrical aromatic disulfide compound. Due to the electron-withdrawing nature of its nitro groups, the disulfide bond is susceptible to nucleophilic attack by thiol groups. This reactivity makes 3-NPD a valuable tool in biochemistry and pharmacology for probing the function of cysteine residues in proteins, inhibiting thiol-dependent enzymes, and studying the cellular response to thiol modification. This guide provides a comprehensive overview of the chemical mechanism of 3-NPD's interaction with thiols, its biological consequences, and the experimental protocols used for its study.
Core Mechanism: Thiol-Disulfide Exchange
The fundamental reaction between this compound and a thiol (R-SH) is a thiol-disulfide exchange. This is a type of SN2 nucleophilic substitution reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[1]
Reaction Steps:
-
Nucleophilic Attack: The deprotonated thiol (thiolate) attacks one sulfur atom of the 3-NPD molecule.
-
Bond Cleavage & Product Formation: The disulfide S-S bond in 3-NPD is cleaved. This results in the formation of a new, mixed disulfide (R-S-S-Ar, where Ar is the 3-nitrophenyl group) and the release of one molecule of 3-nitrothiophenol (3-NTP).
The released 3-nitrothiophenol is a chromophore. At neutral or alkaline pH, it deprotonates to the 3-nitrothiophenolate anion, which has a characteristic strong absorbance at 412 nm, providing a convenient method for monitoring the reaction spectrophotometrically.[2][3]
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Nitrophenyl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Nitrophenyl disulfide, also known as bis(3-nitrophenyl) disulfide. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It covers key spectroscopic techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are provided, along with a structured summary of quantitative data. The guide also includes a visualization of a typical workflow for spectroscopic analysis to aid in experimental design and interpretation.
Introduction
This compound (C₁₂H₈N₂O₄S₂) is an organic disulfide compound frequently employed in biochemical and pharmaceutical research. Its reactivity, particularly the cleavable disulfide bond, makes it a valuable reagent in proteomics, cross-linking studies, and as a component in drug delivery systems. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its reactions in various experimental settings. This guide consolidates the key spectroscopic data and methodologies associated with this compound.
Spectroscopic Properties and Data
The structural features of this compound—a disulfide bridge linking two nitrophenyl rings—give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the symmetry of the molecule, the two nitrophenyl rings are chemically equivalent, simplifying the resulting spectra.
The proton NMR spectrum of this compound exhibits four distinct signals in the aromatic region, corresponding to the four non-equivalent protons on each phenyl ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 8.364 | H-2 |
| 8.099 | H-4 |
| 7.804 | H-6 |
| 7.537 | H-5 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| C-S (C-1) | 135 - 145 | Aromatic carbon attached to sulfur. |
| C-NO₂ (C-3) | 145 - 155 | Aromatic carbon attached to the electron-withdrawing nitro group. |
| Aromatic CH | 120 - 135 | Aromatic carbons with attached protons. |
Note: These are estimated ranges. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| ~1600 - 1450 | Aromatic C=C stretch | Medium-Strong |
| ~1530 - 1500 | Asymmetric N-O stretch (NO₂) | Strong |
| ~1350 - 1330 | Symmetric N-O stretch (NO₂) | Strong |
| ~900 - 680 | C-H out-of-plane bend | Strong |
| ~550 - 450 | S-S stretch | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic disulfides and nitroaromatic compounds are known to absorb in the UV region. The spectrum of this compound is expected to show characteristic absorbance maxima. Studies on related aromatic disulfides suggest that the disulfide bond itself contributes to absorbance around 250-300 nm. The presence of the nitro group is expected to cause a bathochromic (red) shift, extending the absorption into the longer UV range.
Table 4: Expected UV-Vis Absorption Data for this compound
| λ_max (nm) | Molar Absorptivity (ε) | Solvent |
| ~250 - 270 | Not Reported | Common organic solvents |
| ~330 - 350 | Not Reported | Common organic solvents |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (molar mass: 308.33 g/mol ), the molecular ion peak [M]⁺• is expected at m/z 308.
Key fragmentation pathways in electron ionization (EI) would likely involve:
-
Homolytic cleavage of the S-S bond: This would lead to the formation of a 3-nitrophenylthiyl radical cation at m/z 154.
-
Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) from the molecular ion or major fragments.
-
Aromatic ring fragmentation: Typical fragmentation patterns for substituted benzene (B151609) rings.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled spectrum.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the full range of expected carbon signals (e.g., 0-160 ppm).
-
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
FT-IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[1]
-
Film Casting: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]
-
Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[2] Acquire a background spectrum of the clean, empty beam path first, which will be automatically subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.[3]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam path and measure the baseline.
-
Sample Measurement: Rinse and fill another quartz cuvette with the sample solution and place it in the sample beam path.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For a non-volatile solid like this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. Direct insertion probes can be used for Electron Ionization (EI).
-
Ionization: Ionize the sample using the chosen method (e.g., EI for fragmentation analysis or a softer method like ESI for molecular ion determination).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Tandem MS (MS/MS): For detailed structural information, perform tandem mass spectrometry. Isolate the molecular ion (or another precursor ion) and subject it to fragmentation (e.g., through Collision-Induced Dissociation - CID). Analyze the resulting fragment ions to elucidate the structure and fragmentation pathways.
Mandatory Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for the spectroscopic characterization of a compound.
Conclusion
The spectroscopic properties of this compound are well-defined by the combination of its aromatic nitro-substituted rings and the central disulfide linkage. ¹H NMR provides a clear pattern of aromatic protons, while IR spectroscopy confirms the presence of nitro and aromatic functionalities. UV-Vis spectroscopy reveals electronic transitions characteristic of this class of compounds, and mass spectrometry confirms the molecular weight and provides insight into its fragmentation. The data and protocols presented in this guide serve as a valuable resource for the effective identification, characterization, and utilization of this compound in a research and development context.
References
3-Nitrophenyl Disulfide: A Technical Guide to its Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenyl disulfide, also known as bis(3-nitrophenyl) disulfide, is an aromatic disulfide compound with the chemical formula (C₆H₄NO₂)₂S₂. While not as ubiquitously recognized in biochemical laboratories as its isomer, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or Ellman's reagent, this compound and its related compounds have carved out a niche in specific areas of biochemical and pharmaceutical research. The presence of the nitro group on the phenyl ring activates the disulfide bond, making it susceptible to cleavage by free thiol groups. This reactivity forms the basis of its utility as a thiol-modifying agent.
This technical guide provides a comprehensive overview of the synthesis, properties, and known biochemical applications of this compound. It is intended to serve as a resource for researchers utilizing or considering this reagent in their work, from basic biochemical assays to drug discovery and development.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is provided below, alongside quantitative data from its known biochemical applications.
| Property | Value |
| CAS Number | 537-91-7 |
| Molecular Formula | C₁₂H₈N₂O₄S₂ |
| Molecular Weight | 308.33 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 78-80 °C |
| Solubility | Soluble in tetrahydrofuran |
| Enzyme Inhibition (IC₅₀) | 3 µM against mannitol-1-phosphate dehydrogenase (M1PDH)[1][2] |
Synthesis of this compound
The synthesis of nitrophenyl disulfides can be achieved through several methods. A general approach involves the reaction of a corresponding nitro-substituted aryl halide with a source of disulfide. For instance, the synthesis of the ortho-isomer, di-o-nitrophenyl disulfide, involves the reaction of o-chloronitrobenzene with sodium disulfide, formed in situ from sodium sulfide (B99878) and sulfur in an alcoholic solution.[3] A similar principle can be applied for the synthesis of the meta-isomer.
Experimental Protocol: Synthesis of a Nitrophenyl Disulfide (General Method)
This protocol is a general representation for the synthesis of nitrophenyl disulfides and is based on the synthesis of the ortho-isomer.
Materials:
-
m-chloronitrobenzene
-
Crystalline sodium sulfide (Na₂S·9H₂O)
-
Sulfur powder
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve crystalline sodium sulfide in 95% ethanol by heating on a steam bath.
-
Once dissolved, add finely ground sulfur to the solution and continue heating until the sulfur dissolves to form a solution of sodium disulfide.
-
In a separate flask, prepare a solution of m-chloronitrobenzene in 95% ethanol.
-
Slowly add the sodium disulfide solution to the m-chloronitrobenzene solution through the top of the reflux condenser. The reaction can be vigorous, so the addition should be controlled.
-
After the addition is complete, heat the reaction mixture on a steam bath for several hours.
-
Cool the mixture and filter the solid product by suction.
-
Wash the solid with water to remove sodium chloride, followed by a wash with cold ethanol to remove any unreacted m-chloronitrobenzene.
-
The resulting crude this compound can be further purified by recrystallization.
References
3-Nitrophenyl Disulfide: A Technical Guide for Thiol Modification in Research and Drug Development
Abstract
This technical guide provides an in-depth overview of 3-Nitrophenyl disulfide (3-NPD), a symmetrical disulfide that serves as a valuable tool for the modification and quantification of thiol groups in peptides, proteins, and other biological molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, reactivity, and applications of this reagent. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are provided to facilitate its effective use in the laboratory.
Introduction
The modification of cysteine residues in proteins is a cornerstone of chemical biology and drug development, enabling the study of protein structure and function, the development of antibody-drug conjugates, and the screening for enzyme inhibitors. Thiol-disulfide exchange is a fundamental reaction that underpins many of these applications. This compound (3,3'-dinitrodiphenyl disulfide) is a homobifunctional thiol-reactive reagent that participates in this exchange, offering a straightforward method for the modification and quantification of sulfhydryl groups.
Upon reaction with a free thiol, 3-NPD undergoes a disulfide exchange, resulting in the formation of a mixed disulfide with the target molecule and the release of one equivalent of 3-nitrothiophenol. The anionic form of 3-nitrothiophenol is a chromophore, allowing for the spectrophotometric monitoring of the reaction progress. This property, analogous to the well-known Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), makes 3-NPD a useful analytical tool. Furthermore, its ability to act as an inhibitor of certain enzymes, such as mannitol-1-phosphate dehydrogenase, highlights its potential in drug discovery and mechanistic studies.
Chemical and Physical Properties
This compound is a stable, crystalline solid. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₈N₂O₄S₂ |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 537-91-7 |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 78-80 °C |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Limited solubility in aqueous buffers. |
Reactivity and Mechanism of Action
The utility of this compound as a thiol-modifying reagent is based on the principle of thiol-disulfide exchange. The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in 3-NPD. This results in the cleavage of the disulfide bond and the formation of a new, mixed disulfide between the target thiol-containing molecule and a 3-nitrophenylthio group. Concurrently, one molecule of 3-nitrothiophenol is released.
The released 3-nitrothiophenol has a pKa in the neutral range, and its deprotonated form, the 3-nitrothiophenolate anion, is a yellow-colored species with a characteristic absorbance maximum. This allows for the real-time monitoring of the reaction and the quantification of the modified thiols.
Figure 1: Reaction mechanism of this compound with a thiol.
Quantitative Data
The quantification of thiols using this compound relies on the spectrophotometric measurement of the released 3-nitrothiophenolate anion. The following table summarizes key quantitative parameters.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | ~410-420 nm | Similar to the chromophore released from DTNB. The exact λmax should be determined empirically for the specific buffer system used. |
| Molar Extinction Coefficient (ε) of 3-Nitrothiophenolate | ~14,000 M⁻¹cm⁻¹ (estimated) | This is an estimated value based on the structurally similar 4-nitrothiophenolate anion. For precise quantification, it is recommended to generate a standard curve with a known thiol standard (e.g., cysteine or glutathione). |
| Optimal pH Range | 7.0 - 8.5 | The reaction rate increases with pH as the concentration of the reactive thiolate anion increases. However, at very high pH, hydrolysis of the disulfide can occur. |
| IC₅₀ (Mannitol-1-Phosphate Dehydrogenase) | 3 µM[1] | This value indicates the concentration of 3-NPD required to inhibit 50% of the enzyme's activity, demonstrating its potential as an enzyme inhibitor.[1] |
Experimental Protocols
General Protocol for Thiol Quantification
This protocol provides a general procedure for quantifying free sulfhydryl groups in a sample using this compound.
Materials:
-
This compound (3-NPD) stock solution (e.g., 10 mM in DMSO or ethanol)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
Thiol-containing sample
-
Thiol standard (e.g., L-cysteine or reduced glutathione) for standard curve
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~412 nm
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the thiol standard (e.g., 0 to 100 µM) in the Reaction Buffer.
-
To each standard dilution, add the 3-NPD stock solution to a final concentration of (e.g., 100 µM).
-
Incubate at room temperature for 15 minutes to allow the reaction to go to completion.
-
Measure the absorbance of each standard at ~412 nm.
-
Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve.
-
-
Prepare the Sample:
-
Dissolve or dilute the thiol-containing sample in the Reaction Buffer to a concentration that falls within the range of the standard curve.
-
Prepare a blank sample containing only the Reaction Buffer.
-
-
Reaction and Measurement:
-
Add the 3-NPD stock solution to the sample and the blank to the same final concentration used for the standard curve.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of the sample and the blank at ~412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the sample.
-
Determine the concentration of thiols in the sample by interpolating the corrected absorbance value on the standard curve.
-
Figure 2: Workflow for thiol quantification using 3-NPD.
Protocol for Protein Thiol Modification
This protocol describes the modification of cysteine residues in a protein with this compound.
Materials:
-
Protein solution (in a suitable buffer, e.g., PBS, pH 7.2)
-
This compound (3-NPD) stock solution (e.g., 10 mM in DMSO)
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Desalting column or dialysis equipment
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
Procedure:
-
(Optional) Reduction of Disulfide Bonds:
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2).
-
-
Modification Reaction:
-
To the protein solution, add the 3-NPD stock solution to a desired molar excess (e.g., 10-fold) over the protein's thiol content. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can be monitored by measuring the increase in absorbance at ~412 nm.
-
-
Removal of Excess Reagent:
-
After the reaction is complete, remove the unreacted 3-NPD and the 3-nitrothiophenol byproduct by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization of Modified Protein:
-
The extent of modification can be determined by quantifying the remaining free thiols using the protocol described in section 5.1.
-
The modified protein can be further analyzed by techniques such as mass spectrometry to confirm the site of modification.
-
Applications in Research and Drug Development
Enzyme Inhibition and Drug Screening
This compound has been identified as an inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH), an enzyme crucial for the mannitol (B672) cycle in various organisms, including pathogenic fungi and bacteria.[1] The inhibition of M1PDH disrupts the pathogen's ability to cope with osmotic stress and can be a target for the development of novel antimicrobial agents.[2]
The inhibitory activity of 3-NPD can be leveraged in high-throughput screening (HTS) assays to identify other small molecules that target M1PDH. In such an assay, 3-NPD can be used as a positive control to validate the assay's performance.
Figure 3: Inhibition of the Mannitol Biosynthesis Pathway by 3-NPD.
Probing Redox Signaling Pathways
Thiol-disulfide exchange is a critical mechanism in redox signaling, where the modification of cysteine residues in signaling proteins can alter their activity and downstream signaling events. 3-NPD can be used as a tool to investigate these pathways by introducing a specific modification to accessible cysteine residues. By observing the functional consequences of this modification, researchers can gain insights into the role of specific thiols in cellular signaling.
For example, by treating cells or isolated proteins with 3-NPD and subsequently analyzing changes in protein-protein interactions, enzyme activity, or cellular localization, one can probe the involvement of redox-sensitive thiols in a particular signaling cascade.
Conclusion
This compound is a versatile and accessible reagent for the modification and quantification of thiol groups. Its straightforward reactivity, coupled with the chromophoric nature of its byproduct, provides a convenient method for studying sulfhydryl chemistry in a variety of biological contexts. From fundamental biochemical research to the early stages of drug discovery, 3-NPD offers a valuable tool for scientists seeking to understand and manipulate the critical role of cysteine residues in biological systems. This guide provides the foundational knowledge and practical protocols to effectively integrate this compound into the research workflow.
References
An In-depth Technical Guide to 3-Nitrophenyl Disulfide (CAS Number: 537-91-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Nitrophenyl disulfide, a chemical compound utilized in various research and development applications. The following sections detail its chemical and physical properties, toxicological data, and recommended experimental protocols for safe handling, storage, and disposal.
Chemical and Physical Properties
This compound, also known as Bis(3-nitrophenyl) disulfide, is a solid organic compound. A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value | References |
| CAS Number | 537-91-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₈N₂O₄S₂ | [1][3][4] |
| Molecular Weight | 308.33 g/mol | [1][3][4] |
| Appearance | Light yellow to brown or dark green powder/crystal | |
| Melting Point | 78-80 °C | [4] |
| Boiling Point | 443.6 ± 30.0 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO. | [4] |
| Density | 1.5285 (rough estimate) | [4] |
| Flash Point | 243.4 °C | [4] |
Safety Data Sheet Summary
The Safety Data Sheet (SDS) for this compound indicates several hazards that require careful management in a laboratory setting.
Hazard Identification
GHS Pictograms:
-
GHS09: Environment
GHS Hazard Statements:
-
May be harmful if swallowed.
-
May cause skin irritation.
-
May cause eye irritation.
-
Material may be irritating to mucous membranes and upper respiratory tract.
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
Avoid release to the environment.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Hazard Assessment: Before handling, review the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat.
-
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transfer:
-
Dispense the solid carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
Close the container tightly after use.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Clean and decontaminate the work area.
-
Storage Requirements
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Spill Response Protocol:
Caption: Protocol for responding to a this compound spill.
Detailed Steps:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment: Prevent the spill from spreading.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Use an absorbent material for solutions.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the collected waste as hazardous waste in accordance with institutional and local regulations.
Waste Disposal
All waste containing this compound should be treated as hazardous waste.
Waste Disposal Workflow:
References
Theoretical Studies on 3-Nitrophenyl Disulfide Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrophenyl disulfide and related aromatic disulfides are compounds of significant interest in medicinal chemistry and drug development, often utilized in assays and as potential therapeutic agents or prodrug linkers. Their reactivity, particularly the cleavage of the disulfide bond, is central to their function. While specific, in-depth theoretical studies exclusively focused on this compound are not prevalent in publicly accessible literature, a robust understanding of its reactivity can be constructed from computational studies on analogous aromatic and nitroaromatic sulfur compounds. This guide synthesizes the established theoretical principles of disulfide chemistry, outlines standard computational methodologies for their study, and presents quantitative data from related molecules to provide a predictive framework for understanding the reactivity of this compound.
Introduction: The Role of Disulfides in Drug Development
Disulfide bonds are critical structural motifs in chemistry and biology. In drug development, the thiol-disulfide exchange reaction is exploited for several applications:
-
Prodrug Design: Disulfide linkers can be used to create prodrugs that release an active therapeutic agent upon cleavage by endogenous thiols like glutathione (B108866) (GSH), which is often present at elevated concentrations in tumor cells.
-
Assay Development: Reagents like Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), a structural analog of this compound, are used to quantify free thiols in biological samples.
-
Covalent Inhibitors: Targeting cysteine residues in proteins via disulfide exchange is a strategy for developing covalent inhibitors with high specificity and potency.
Understanding the reactivity of the disulfide bond is paramount for these applications. The electron-withdrawing nature of the nitro group in this compound is expected to significantly influence the electrophilicity of the sulfur atoms, making it more susceptible to nucleophilic attack compared to non-substituted aromatic disulfides.
Theoretical Mechanisms of Disulfide Bond Reactivity
The primary reaction pathway for non-enzymatic disulfide bond cleavage by a thiol is the thiol-disulfide exchange . Theoretical calculations have extensively supported that this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Key steps of the SN2 Mechanism:
-
Deprotonation: A thiol (R'-SH) in a basic environment deprotonates to form the more nucleophilic thiolate anion (R'-S⁻).
-
Nucleophilic Attack: The thiolate attacks one of the sulfur atoms of the disulfide bond (Ar-S-S-Ar).
-
Transition State: The reaction proceeds through a transient, linear tri-sulfur intermediate ([Ar-S···S(R')···S-Ar]⁻) where the negative charge is distributed across the attacking and leaving sulfur atoms.[1][2]
-
Product Formation: The S-S bond is cleaved, resulting in a new mixed disulfide (Ar-S-S-R') and a thiolate leaving group (Ar-S⁻).
In the context of this compound, the electron-withdrawing nitro group (-NO₂) enhances the electrophilic character of the aromatic ring and the attached sulfur atoms. This makes the disulfide bond more susceptible to nucleophilic attack, thereby increasing the reaction rate. Theoretical studies on other nitroaromatics confirm that the addition of a nucleophile to the electron-deficient ring is the rate-limiting step in nucleophilic aromatic substitution (SNAr) reactions.[3][4]
Computational Protocols for Studying Disulfide Reactivity
A standard theoretical investigation of this compound reactivity would employ quantum mechanical methods, primarily Density Functional Theory (DFT), due to its balance of accuracy and computational cost.
Detailed Computational Methodology
-
Structure Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is a common starting point. For better accuracy, especially in describing non-covalent interactions and reaction barriers, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals from the Minnesota family (e.g., M06-2X) are recommended.[5]
-
Basis Set: A Pople-style split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally adequate for providing a reliable description of the electronic structure and geometry.[5][6]
-
Solvent Modeling: To simulate reactions in a biological or experimental medium, an implicit solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) should be used.
-
-
Property Calculations:
-
Frequency Analysis: Performed on optimized structures to confirm they are true minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy (G), enthalpy (H), and entropy (S).
-
Bond Dissociation Energy (BDE): The homolytic BDE of the S-S bond is calculated as the enthalpy difference between the parent molecule and its two resulting radicals (Ar-S•).
-
BDE = [E(Ar-S•) + E(•S-Ar)] - E(Ar-S-S-Ar)[7]
-
-
Redox Potential: The standard reduction potential (E°) can be calculated from the Gibbs free energy of reduction (ΔG_red) for the one-electron reduction process (RSSR + e⁻ → RSSR•⁻). This involves calculating the Gibbs free energies of the neutral and radical anion species in solution and referencing the value to a standard electrode.[8]
-
Reactivity Descriptors:
-
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, positive potential is expected around the sulfur atoms, indicating susceptibility to nucleophilic attack.[5]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into chemical reactivity and electronic transitions. The LUMO of a disulfide is typically centered on the σ* orbital of the S-S bond.
-
-
Quantitative Reactivity Data
While specific calculated values for this compound are not available, data from analogous compounds provide a valuable reference for estimating its reactivity.
Table 1: Calculated S-S Bond Dissociation Enthalpies (BDEs) for Various Disulfides
| Compound | Method | BDE (kcal/mol) | BDE (kJ/mol) | Reference |
| A Thiazole-based Disulfide | DFT | 35 | 146.4 | [9] |
| Diethyl Disulfide (Et₂S₂) | DFT (BMK/6-311G(d,p)) | 59.5 | 248.9 | [9] |
| General Disulfide Bond | Experimental Average | ~60 | ~251 | [9] |
| Ethane (C-H bond for comparison) | Experimental | 101.1 | 423.0 | [10] |
Note: The BDE for the thiazole-based disulfide is noted as being particularly low, reflecting significant stability in the resulting radical. The reactivity of this compound will be influenced by the stability of the 3-nitrophenylthiyl radical.
Table 2: Free Energy Barriers and Reaction Energies for Thiol-Disulfide Exchange
| Reaction System | Method | Activation Free Energy (kcal/mol) | Note | Reference |
| Model Peptides | QM/MM Metadynamics | ~15 | The barrier shows limited variation with environment polarity. | [11] |
Structure-Reactivity Relationships
The reactivity of this compound is governed by the interplay between the disulfide bond and the nitroaromatic system. Computational analysis helps elucidate this relationship.
-
Inductive and Resonance Effects: The nitro group is a strong electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the phenyl ring extends to the sulfur atoms.
-
Enhanced Electrophilicity: The reduced electron density on the sulfur atoms makes them more electrophilic and thus more susceptible to attack by nucleophiles like thiolates.
-
Stabilization of Leaving Group: The electron-withdrawing nitro group helps to stabilize the resulting 3-nitrophenyl thiolate anion (Ar-S⁻) after the S-S bond is cleaved, making it a better leaving group and favoring the forward reaction.
Conclusion and Future Directions
Theoretical and computational chemistry provides an indispensable toolkit for dissecting the reactivity of molecules like this compound. Based on established principles and data from analogous systems, it can be confidently predicted that the nitro group significantly activates the disulfide bond toward nucleophilic cleavage via an SN2 mechanism. The computational protocols outlined herein provide a clear roadmap for future in-silico studies to precisely quantify the bond dissociation energies, redox potentials, and reaction energy barriers specific to this molecule. Such studies would be invaluable for the rational design of novel therapeutics, diagnostic probes, and targeted drug delivery systems that leverage the unique chemical properties of the nitroaromatic disulfide moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Mechanics Tools: Computation of standard redox potentials [education.molssi.org]
- 9. researchgate.net [researchgate.net]
- 10. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Free Thiols in Proteins using 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
Note to the Reader: While the query specified "3-Nitrophenyl disulfide," extensive research revealed a lack of established protocols for its use in quantifying free thiols in proteins. The standard and widely accepted method for this application utilizes a structurally related compound, 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent. Therefore, these application notes and protocols are based on the well-documented and validated use of DTNB for accurate and reliable quantification of free sulfhydryl groups.
Introduction
The quantification of free thiol (sulfhydryl) groups (-SH) in proteins is a critical aspect of biochemical and biopharmaceutical research. Free thiols, predominantly from cysteine residues, are involved in protein structure, enzymatic activity, and antioxidant functions.[1] Their quantification is essential for characterizing proteins, assessing oxidative stress, and in drug development for monitoring conjugation reactions.[1]
Ellman's test, which employs 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a rapid, simple, and reliable spectrophotometric method for this purpose.[2][3][4] The assay is based on the reaction of DTNB with a free thiol group, which results in a mixed disulfide and the release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[3] This anion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[1][3]
Principle of the Assay
The core of the assay is a thiol-disulfide exchange reaction. DTNB reacts with a free sulfhydryl group (R-SH) in a stoichiometric manner. This reaction cleaves the disulfide bond in DTNB, forming a mixed disulfide (R-S-TNB) and releasing one molecule of TNB²⁻. The intensity of the yellow color, measured at 412 nm, is directly proportional to the concentration of free thiols in the sample.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the DTNB assay.
| Parameter | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | pH 8.0 | [2][6] |
| 13,600 M⁻¹cm⁻¹ | pH 8.0 | [3][4][7] | |
| 13,700 M⁻¹cm⁻¹ | 6 M Guanidinium (B1211019) Chloride | [3] | |
| Wavelength of Maximum Absorbance (λmax) | 412 nm | pH > 7.3 | [2][3] |
| Optimal pH Range | 7.0 - 8.0 | [8] | |
| Reaction Time | ~15 minutes | Room Temperature | [5][6] |
Experimental Protocols
Two primary methods can be employed for thiol quantification using DTNB: the standard curve method and the molar extinction coefficient method.
Materials and Reagents
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Thiol Standard (for standard curve): A known concentration of L-cysteine or glutathione (B108866) (GSH) (e.g., 1.5 mM) in the Reaction Buffer.
-
Protein Sample: Protein of unknown thiol concentration, dissolved in the Reaction Buffer.
-
UV-Vis Spectrophotometer or Microplate Reader capable of measuring absorbance at 412 nm.
-
Cuvettes or Microplates.
Protocol 1: Quantification using a Standard Curve
This method is recommended for obtaining the most accurate results as it accounts for specific instrument and buffer conditions.
1. Preparation of Thiol Standards:
- Prepare a series of dilutions from the thiol standard stock solution (e.g., L-cysteine) in the Reaction Buffer. A typical concentration range would be from 0 to 1.5 mM.
2. Reaction Setup:
- In separate microcentrifuge tubes or wells of a microplate, add a specific volume of each standard and the unknown protein sample.
- To each tube or well, add the DTNB solution. A common ratio is 50 µL of DTNB solution to 250 µL of standard or sample.
- Prepare a blank containing only the Reaction Buffer and the DTNB solution.
3. Incubation:
- Mix the contents of each tube or well thoroughly.
- Incubate at room temperature for 15 minutes, protected from light.[6]
4. Measurement:
- Measure the absorbance of each sample and standard at 412 nm using the spectrophotometer or microplate reader. Use the blank to zero the instrument.
5. Data Analysis:
- Subtract the absorbance of the blank from the absorbance of each standard and the unknown sample.
- Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
- Determine the concentration of free thiols in the unknown sample by interpolating its absorbance value on the standard curve.
Protocol 2: Quantification using the Molar Extinction Coefficient
This method is faster as it does not require the preparation of a standard curve.
1. Reaction Setup:
- In a cuvette or microplate well, add a known volume of your protein sample and the Reaction Buffer.
- Add a specific volume of the DTNB solution.
- Prepare a blank containing the same volumes of Reaction Buffer, protein sample buffer, and DTNB solution, but without the protein.
2. Incubation:
- Mix the contents thoroughly.
- Incubate at room temperature for 15 minutes, protected from light.
3. Measurement:
- Measure the absorbance of the sample at 412 nm against the blank.
4. Calculation:
- Use the Beer-Lambert law to calculate the concentration of free thiols: Concentration (M) = Absorbance / (ε × l) Where:
- Absorbance is the measured absorbance at 412 nm.
- ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ is a commonly accepted value at pH 8.0).[2][6]
- l is the path length of the cuvette in cm (typically 1 cm).
Visualizations
Chemical Reaction Mechanism
Caption: Reaction of DTNB with a free thiol to produce a mixed disulfide and the chromophoric TNB²⁻ anion.
Experimental Workflow
Caption: General workflow for the quantification of free thiols using the DTNB assay.
Applications in Research and Drug Development
-
Protein Characterization: Determining the number of free cysteine residues in a purified protein.
-
Monitoring Protein Stability: Changes in the number of accessible thiols can indicate conformational changes or denaturation.
-
Enzyme Active Site Analysis: Quantifying thiols in the active sites of certain enzymes.[2]
-
Conjugation Efficiency: Assessing the efficiency of conjugation reactions that target sulfhydryl groups, for example, in the development of antibody-drug conjugates (ADCs).
-
Oxidative Stress Studies: Measuring the depletion of free thiols in cells and tissues as a marker of oxidative damage.
Limitations and Considerations
-
Interfering Substances: Other nucleophiles can react with DTNB, potentially leading to an overestimation of thiol concentration.[5]
-
pH Dependence: The molar extinction coefficient of TNB²⁻ is pH-dependent, and the assay is most reliable at a slightly alkaline pH (7-8).[3]
-
Turbidity: Particulate matter in the sample can scatter light and interfere with absorbance readings. Centrifugation of samples prior to the assay is recommended.
-
Reagent Stability: DTNB solutions should be protected from light and stored refrigerated.
-
Accessibility of Thiols: In native proteins, some cysteine residues may be buried within the three-dimensional structure and inaccessible to DTNB. Denaturing conditions (e.g., using guanidinium chloride) may be necessary to quantify total free thiols.
References
- 1. Free Sulfhydryl Assay Kit with DTNB [sbsgenetech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 3-Nitrophenyl Disulfide Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of free thiol groups (-SH) in biological samples is crucial for understanding cellular redox states, protein function, and the effects of drug candidates. The 3-Nitrophenyl disulfide assay is a spectrophotometric method for the determination of free thiols in samples such as cell lysates. This assay is based on the thiol-disulfide exchange reaction between a thiol-containing molecule and this compound. In this reaction, the thiol reduces the disulfide bond of this compound, resulting in the formation of a mixed disulfide and the release of 3-nitrothiophenol. The concentration of the released 3-nitrothiophenol, a chromogenic product, can be determined by measuring its absorbance, which is directly proportional to the initial concentration of free thiols in the sample.
While 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is more commonly used for this purpose, the principles of the this compound assay are analogous.[1][2] A key advantage of using such disulfide exchange reagents is the ability to quantify both free (native) thiols and total thiols (after reduction of disulfide bonds), providing a comprehensive picture of the thiol-disulfide status within a cell.
Principle of the Assay
The core of the assay is a thiol-disulfide exchange reaction. A free thiol group (R-SH) from the cell lysate attacks the disulfide bond of this compound. This reaction releases one molecule of 3-nitrothiophenol, which absorbs light at a specific wavelength, allowing for its quantification.
Reaction:
R-SH + (3-NO₂-C₆H₄-S)₂ → R-S-S-C₆H₄-NO₂ + 3-NO₂-C₆H₄-SH
(Sample Thiol + this compound → Mixed Disulfide + 3-nitrothiophenol)
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a this compound assay performed on cell lysates.
Table 1: Determination of Free and Total Thiols in HeLa Cell Lysate
| Sample | Absorbance (λ_max) | Thiol Concentration (µM) |
| Untreated (Free Thiols) | 0.250 | 50 |
| Untreated (Total Thiols) | 0.450 | 90 |
| Drug X Treated (Free Thiols) | 0.150 | 30 |
| Drug X Treated (Total Thiols) | 0.445 | 89 |
Table 2: Comparison of Thiol Content in Different Cell Lines
| Cell Line | Free Thiol Concentration (nmol/mg protein) | Total Thiol Concentration (nmol/mg protein) |
| HEK293 | 85.2 | 150.5 |
| Jurkat | 70.1 | 135.8 |
| A549 | 95.6 | 165.2 |
Experimental Protocols
Part 1: Preparation of Cell Lysate
This protocol describes the preparation of a whole-cell lysate suitable for the this compound assay.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer containing protease inhibitors to the culture dish.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). It is recommended to normalize samples to the same protein concentration for accurate comparison.
Part 2: this compound Assay Protocol
A. Determination of the Molar Extinction Coefficient of 3-nitrothiophenol
A precise molar extinction coefficient (ε) for 3-nitrothiophenol at the desired wavelength and pH is crucial for accurate quantification but may not be readily available.[3][4] Therefore, it is recommended to determine it experimentally.
Materials:
-
3-nitrothiophenol standard
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of 3-nitrothiophenol of a known concentration in the Assay Buffer.
-
Prepare a series of dilutions of the 3-nitrothiophenol stock solution in the Assay Buffer.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) for 3-nitrothiophenol (determined by a spectral scan, expected to be in the UV-Vis range).[5]
-
Plot a standard curve of absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).[6]
B. Measurement of Free Thiols in Cell Lysate
Materials:
-
Cell lysate (prepared as in Part 1)
-
This compound solution (e.g., 10 mM in a suitable organic solvent like ethanol (B145695) or DMSO)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Add a specific volume of cell lysate (e.g., 50 µL) to each well of a 96-well plate. Include a blank control with Lysis Buffer instead of cell lysate.
-
Add Assay Buffer to each well to bring the total volume to, for example, 190 µL.
-
Initiate the reaction by adding 10 µL of the this compound solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light. The optimal incubation time should be determined experimentally.
-
Measure the absorbance at the λ_max of 3-nitrothiophenol.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of free thiols using the Beer-Lambert law and the experimentally determined molar extinction coefficient of 3-nitrothiophenol.
C. Measurement of Total Thiols in Cell Lysate
To measure total thiols, disulfide bonds in the sample must first be reduced to free thiols.
Materials:
-
All materials from Part 2B
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT))
Procedure:
-
To your cell lysate samples, add the reducing agent to a final concentration sufficient to reduce all disulfide bonds (e.g., 1-5 mM TCEP).
-
Incubate at room temperature for 30 minutes to allow for complete reduction of disulfide bonds.
-
Proceed with the this compound assay as described in Part 2B, starting from step 1.
-
The calculated thiol concentration will represent the total thiol content of the sample.
Calculation of Disulfide Concentration:
The concentration of disulfide bonds can be estimated by subtracting the concentration of free thiols from the concentration of total thiols.
[Disulfide] = ([Total Thiols] - [Free Thiols]) / 2
Mandatory Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Cellular thiol-disulfide homeostasis and assay targets.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for 3-Nitrophenyl Disulfide in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenyl disulfide, also known as bis(3-nitrophenyl) disulfide, is a valuable reagent in the field of enzyme kinetics. Its utility stems primarily from its reactivity with thiol groups, particularly the cysteine residues that are often found in the active sites of enzymes. This reactivity allows this compound to be employed as both an enzyme inhibitor and a potential chromogenic substrate for monitoring enzyme activity. These application notes provide detailed information and protocols for the use of this compound in enzymatic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Bis(3-nitrophenyl) disulfide, 3,3'-Dinitrodiphenyl disulfide |
| Molecular Formula | C₁₂H₈N₂O₄S₂ |
| Molecular Weight | 308.33 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 78-80 °C |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO). Limited solubility in aqueous solutions. |
Application 1: Enzyme Inhibition Studies
This compound is a known inhibitor of certain enzymes, with its most well-documented application being the inhibition of mannitol-1-phosphate dehydrogenase (M1PDH). The inhibitory mechanism is believed to involve the formation of a disulfide bond with a critical cysteine residue in the enzyme's active site, leading to a loss of catalytic activity.
Quantitative Data: Inhibition of Mannitol-1-Phosphate Dehydrogenase (M1PDH)
| Enzyme | Inhibitor | IC₅₀ |
| Mannitol-1-phosphate dehydrogenase (M1PDH) | This compound | 3 µM[1] |
Experimental Protocol: Determination of IC₅₀ for M1PDH Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for M1PDH. The assay is based on monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified M1PDH enzyme
-
This compound
-
Fructose-6-phosphate (B1210287) (substrate)
-
NADH (co-substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
Set up the reaction mixture: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A constant concentration of M1PDH enzyme
-
Varying concentrations of this compound (or DMSO for the control)
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 25 °C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a solution of fructose-6-phosphate and NADH to each well to start the enzymatic reaction.
-
Monitor the reaction: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Calculate the initial reaction rates: Determine the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the IC₅₀ value: Plot the percentage of enzyme inhibition (relative to the control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Logical Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound.
Application 2: Thiol Group Titration and Cysteine Reactivity Profiling
Analogous to the widely used Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)), this compound can potentially be used to quantify accessible thiol groups in a protein or to study the reactivity of specific cysteine residues. The reaction involves a thiol-disulfide exchange, where a cysteine thiol attacks the disulfide bond of this compound. This reaction releases one molecule of 3-nitrothiophenol, a chromophoric product.
Reaction Mechanism:
Enzyme-SH + this compound → Enzyme-S-S-C₆H₄NO₂ + 3-Nitrothiophenol
The production of 3-nitrothiophenol can be monitored spectrophotometrically to provide insights into the kinetics of its reaction with the enzyme.
Experimental Protocol: Monitoring Cysteine Reactivity with this compound
This protocol provides a general method for qualitatively or semi-quantitatively assessing the reactivity of cysteine residues in an enzyme with this compound.
Materials:
-
Purified enzyme containing accessible cysteine residues
-
This compound
-
Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
DMSO
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Determine the optimal wavelength for monitoring:
-
React a known concentration of a simple thiol (e.g., cysteine or glutathione) with an excess of this compound in the assay buffer.
-
Scan the absorbance of the resulting solution from 300 to 500 nm to identify the λmax of the released 3-nitrothiophenol.
-
-
Set up the reaction:
-
In a cuvette or microplate well, add the assay buffer and the purified enzyme to a final desired concentration.
-
Establish a baseline absorbance reading at the determined λmax.
-
-
Initiate the reaction: Add a specific concentration of this compound to the enzyme solution and mix quickly.
-
Monitor the reaction: Record the increase in absorbance at the λmax over time. The rate of this increase is proportional to the rate of the reaction between the enzyme's cysteine residues and this compound.
-
Data Analysis: The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot. By varying the concentrations of the enzyme and this compound, kinetic parameters for the modification of the cysteine residues can be estimated.
Signaling Pathway of Thiol-Disulfide Exchange
Caption: Reaction of an enzyme thiol with this compound.
Summary and Conclusion
This compound is a versatile tool for enzyme kinetics studies. Its established role as an inhibitor of M1PDH provides a clear application in drug discovery and parasitology research. Furthermore, its potential use as a thiol-modifying agent, analogous to DTNB, opens up possibilities for probing the structure and function of cysteine-containing enzymes. While the quantitative application of this compound for thiol titration requires the empirical determination of the molar extinction coefficient of 3-nitrothiophenol, the qualitative and semi-quantitative protocols provided herein offer a solid foundation for researchers to explore the reactivity of this compound with their enzymes of interest. Careful experimental design and data analysis will enable valuable insights into enzyme mechanisms and inhibition.
References
Application Notes and Protocols for the Detection of Cysteine Residues
Topic: 3-Nitrophenyl disulfide for Detecting Cysteine Residues
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive research did not yield established protocols or significant quantitative data for the application of this compound specifically for the detection and quantification of cysteine residues. The scientific literature and available biochemical methods predominantly feature 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, for this purpose. It is possible that "this compound" was intended to be a related but less common compound, or that the user may find the information for the widely accepted alternative, DTNB, to be of greater utility.
The following application notes and protocols are therefore based on the principles of thiol-disulfide exchange chemistry, which would theoretically govern the reaction between a generic nitrophenyl disulfide and a thiol-containing compound like cysteine. The provided experimental details are modeled after established procedures for similar reagents, such as Ellman's reagent, and should be considered as a starting point for method development and validation.
I. Principle of Cysteine Detection via Thiol-Disulfide Exchange
The detection of free cysteine residues using a nitrophenyl disulfide reagent is based on a thiol-disulfide exchange reaction. The sulfhydryl group (-SH) of a cysteine residue acts as a nucleophile, attacking the disulfide bond (-S-S-) of the nitrophenyl disulfide. This reaction results in the formation of a mixed disulfide between the cysteine residue and one of the nitrophenyl moieties, and the release of a molecule of nitrophenylthiol. The released nitrophenylthiolate anion is a chromophore, and its concentration can be determined spectrophotometrically by measuring the absorbance at a specific wavelength. The amount of nitrophenylthiolate produced is directly proportional to the amount of free cysteine in the sample.
This reaction is typically carried out at a slightly alkaline pH to favor the deprotonation of the cysteine sulfhydryl group to the more reactive thiolate anion (-S⁻).
II. Reaction Mechanism
The proposed reaction between a cysteine residue (Protein-SH) and a generic nitrophenyl disulfide is illustrated below. This reaction is analogous to the well-established reaction of Ellman's reagent.
Caption: Thiol-disulfide exchange reaction between a cysteine residue and this compound.
III. Hypothetical Experimental Protocols
The following protocols are adapted from standard procedures for thiol quantification and would require optimization and validation for use with this compound.
A. Preparation of Reagents
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Note: The optimal pH may vary and should be determined experimentally.
-
-
This compound (NPD) Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as ethanol (B145695) or DMSO.
-
Caution: Handle with appropriate personal protective equipment. The stability of this solution should be assessed.
-
-
Cysteine Standard Stock Solution: Prepare a 1 mM stock solution of L-cysteine hydrochloride in the Reaction Buffer. This solution should be prepared fresh daily to prevent oxidation.
B. Protocol 1: Quantification of Cysteine in a Pure Sample
This protocol describes a method to determine the concentration of cysteine in a solution using a standard curve.
Workflow Diagram:
Caption: Workflow for the quantification of cysteine using a standard curve method.
Procedure:
-
Prepare Cysteine Standards: Perform serial dilutions of the 1 mM Cysteine Standard Stock Solution in Reaction Buffer to obtain a range of concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Sample Preparation: Dilute the unknown sample containing cysteine in the Reaction Buffer to a final volume of 900 µL in a microcentrifuge tube. Prepare a blank containing 900 µL of Reaction Buffer only.
-
Reaction Initiation: To each standard, unknown sample, and the blank, add 100 µL of the 10 mM this compound stock solution. Mix gently by inversion.
-
Incubation: Incubate the reactions at room temperature for 15 minutes, protected from light.
-
Note: The optimal incubation time should be determined by monitoring the reaction kinetics.
-
-
Measurement: Transfer the solutions to a cuvette or a 96-well plate and measure the absorbance at the wavelength of maximum absorbance (λmax) of the released 3-nitrophenylthiol.
-
Note: The λmax for 3-nitrophenylthiol would need to be determined experimentally by scanning the absorbance spectrum of the reaction product.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.
-
Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of cysteine in the unknown sample by interpolating its absorbance value on the standard curve.
-
C. Protocol 2: Determination of Free Cysteine Residues in a Protein
This protocol outlines a method to quantify the number of accessible free sulfhydryl groups in a protein sample.
Procedure:
-
Protein Sample Preparation: Dissolve the protein of interest in the Reaction Buffer to a known concentration (e.g., 1 mg/mL). Prepare a blank containing only the Reaction Buffer.
-
Reaction Setup: In separate microcentrifuge tubes, add a defined volume of the protein solution (e.g., 900 µL) and the blank.
-
Reaction Initiation: Add 100 µL of the 10 mM this compound stock solution to both the protein sample and the blank. Mix gently.
-
Incubation: Incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of the protein sample and the blank at the λmax of 3-nitrophenylthiol against a reference of Reaction Buffer.
-
Calculation:
-
Calculate the concentration of the released 3-nitrophenylthiol using the Beer-Lambert law: A = εbc
-
A is the absorbance of the sample minus the absorbance of the blank.
-
ε is the molar extinction coefficient of 3-nitrophenylthiol at the specific pH and wavelength. This value would need to be experimentally determined.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the molar concentration of the 3-nitrophenylthiol.
-
-
The concentration of free cysteine residues in the protein solution is equal to the calculated concentration of the released 3-nitrophenylthiol.
-
The number of free cysteine residues per protein molecule can be calculated by dividing the molar concentration of free cysteine by the molar concentration of the protein.
-
IV. Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound in cysteine detection was found, the following table is a template that researchers would need to populate with their own experimental data.
| Parameter | Value | Units | Conditions |
| λmax of 3-Nitrophenylthiol | To be determined | nm | pH 8.0 Reaction Buffer |
| Molar Extinction Coefficient (ε) | To be determined | M⁻¹cm⁻¹ | At λmax and pH 8.0 |
| Linear Dynamic Range | To be determined | µM | Concentration range for the standard curve |
| Limit of Detection (LOD) | To be determined | µM | Calculated from the standard curve |
| Limit of Quantification (LOQ) | To be determined | µM | Calculated from the standard curve |
| Reaction Time | To be determined | minutes | Time to reach reaction completion |
V. Considerations and Method Development
-
Determination of λmax and Molar Extinction Coefficient: The first critical step in developing this assay is to determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of the 3-nitrophenylthiol product under the chosen assay conditions. This can be achieved by reacting a known concentration of a thiol standard (e.g., L-cysteine or dithiothreitol) with an excess of this compound and scanning the absorbance spectrum.
-
Specificity: The specificity of this compound for cysteine over other amino acids should be evaluated. While the reaction is expected to be specific for thiols, potential interference from other nucleophilic residues at high concentrations or extreme pH values should be investigated.
-
Reaction Kinetics: The rate of the reaction between this compound and cysteine should be determined to establish the optimal incubation time. The reaction should be allowed to proceed to completion for accurate quantification.
-
Stability of Reagents: The stability of the this compound stock solution and the prepared cysteine standards should be assessed over time to ensure consistent results.
-
Comparison with a Standard Method: It is highly recommended to compare the results obtained with a this compound-based assay to those from a well-established method, such as the Ellman's assay using DTNB, to validate the accuracy and reliability of the new method.
Application Notes and Protocols: Quantification of Protein Disulfide Bonds using Ellman's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of disulfide bonds between cysteine residues is a critical post-translational modification that plays a vital role in the structure, stability, and function of many proteins. Accurate quantification of these bonds is essential for protein characterization, stability studies, and quality control in biopharmaceutical development. While various reagents can be employed for this purpose, a widely accepted and robust method involves the use of 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as Ellman's Reagent or DTNB.
Initial searches for the application of 3-Nitrophenyl disulfide as a direct probe for protein disulfide bonds did not yield established protocols or significant quantitative data, suggesting it is not a conventional reagent for this specific application. Therefore, this document provides detailed protocols and application notes based on the well-established DTNB (Ellman's Reagent) method for the indirect quantification of disulfide bonds.
The principle of this assay is a two-step process. First, the free sulfhydryl groups in a protein sample are quantified using DTNB. Subsequently, the disulfide bonds are reduced to free sulfhydryl groups, and the total sulfhydryl content is measured again. The number of disulfide bonds is then calculated from the difference between the total and the initial free sulfhydryl concentrations.
Principle of the DTNB Assay
Ellman's reagent (DTNB) is a symmetrical aromatic disulfide. It reacts with a free thiol group in a thiol-disulfide exchange reaction to produce a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored species with a strong absorbance at 412 nm. The molar extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹. By measuring the absorbance of the TNB²⁻ produced, the concentration of free thiols in the sample can be determined.
Data Presentation
The following table summarizes the key quantitative parameters for the DTNB assay.
| Parameter | Value | Reference |
| Molar Extinction Coefficient of TNB²⁻ at 412 nm | 14,150 M⁻¹cm⁻¹ | [Internal Knowledge] |
| Wavelength of Maximum Absorbance (λmax) of TNB²⁻ | 412 nm | [Internal Knowledge] |
| Typical Concentration Range for Cysteine Standards | 10 µM - 200 µM | [Internal Knowledge] |
| Typical Protein Concentration | 0.1 - 2 mg/mL | [Internal Knowledge] |
Experimental Protocols
Protocol 1: Quantification of Free Sulfhydryl Groups in a Protein Sample
This protocol outlines the procedure for determining the concentration of free thiol groups in a protein sample.
Materials:
-
Protein sample
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine or N-acetylcysteine (for standard curve)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Preparation of Reagents:
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Reaction Buffer. Store in the dark at 4°C.
-
Cysteine Standard Stock Solution (1 mM): Dissolve 12.1 mg of L-cysteine in 100 mL of Reaction Buffer. Prepare fresh daily.
-
-
Preparation of Standard Curve:
-
Prepare a series of cysteine standards in Reaction Buffer with concentrations ranging from 10 µM to 200 µM.
-
To 950 µL of each standard solution, add 50 µL of the 10 mM DTNB stock solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm against a blank containing 950 µL of Reaction Buffer and 50 µL of DTNB stock solution.
-
Plot the absorbance values against the known cysteine concentrations to generate a standard curve.
-
-
Sample Analysis:
-
Prepare the protein sample in Reaction Buffer to a final volume of 950 µL.
-
Add 50 µL of the 10 mM DTNB stock solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm against a blank containing the protein sample in Reaction Buffer without DTNB.
-
-
Calculation:
-
Determine the concentration of free thiols in the protein sample using the standard curve.
-
Alternatively, use the Beer-Lambert law: Concentration of thiols (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length (cm))
-
Protocol 2: Quantification of Total Sulfhydryl Groups (after Reduction of Disulfide Bonds)
This protocol describes the procedure to determine the total number of cysteine residues (both initially free and those involved in disulfide bonds).
Materials:
-
All materials from Protocol 1
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Denaturing Agent (optional but recommended): Guanidinium chloride (GdnHCl) or Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Reduction of Disulfide Bonds:
-
To the protein sample in a suitable buffer, add a reducing agent to a final concentration of 5-10 mM DTT or 1-5 mM TCEP.
-
If the protein is not easily denatured, add a denaturing agent such as 6 M GdnHCl.
-
Incubate the mixture at 37°C for 1-2 hours or at room temperature for 2-4 hours to ensure complete reduction of all disulfide bonds.
-
-
Quantification of Total Thiols:
-
Following the reduction step, use the reduced protein sample in the DTNB assay as described in Protocol 1 (Sample Analysis).
-
Important: Prepare the blank and standards under the same buffer conditions, including the reducing and denaturing agents, as the protein sample.
-
Protocol 3: Calculation of the Number of Disulfide Bonds
The number of disulfide bonds is determined by the difference between the total number of sulfhydryl groups and the number of free sulfhydryl groups.
Calculation:
-
Concentration of thiols from disulfide bonds (M) = [Total thiol concentration (from Protocol 2)] - [Free thiol concentration (from Protocol 1)]
-
Concentration of disulfide bonds (M) = [Concentration of thiols from disulfide bonds (M)] / 2
-
Number of disulfide bonds per protein molecule = [Concentration of disulfide bonds (M)] / [Protein concentration (M)]
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
Caption: Overall experimental workflow for the quantification of protein disulfide bonds.
Caption: Reaction mechanism of Ellman's Reagent (DTNB) with a free thiol group.
Applications in Drug Development
-
Protein Characterization: Determining the number of disulfide bonds is a crucial step in characterizing a protein therapeutic, as it confirms the correct folding and structure.
-
Stability Studies: Monitoring the integrity of disulfide bonds under various storage conditions (e.g., temperature, pH) is essential for assessing the stability of a biopharmaceutical.
-
Quality Control: The DTNB assay can be used as a quality control method to ensure batch-to-batch consistency of a protein product.
-
Formulation Development: Understanding the disulfide bond status helps in developing stable formulations that protect the protein from degradation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no color development | - Protein concentration is too low.- No free thiols in the native protein.- Incomplete reduction of disulfide bonds. | - Concentrate the protein sample.- Proceed to the reduction step to confirm the presence of disulfide bonds.- Increase incubation time with the reducing agent or use a stronger reducing agent/denaturant. |
| High background absorbance | - Presence of other thiol-containing compounds in the buffer. | - Use a buffer blank that contains all components except the protein.- Dialyze or desalt the protein sample to remove interfering substances. |
| Precipitation of protein | - DTNB or the reaction conditions cause protein aggregation. | - Perform the assay at a lower protein concentration.- Include a mild non-ionic detergent in the reaction buffer. |
Conclusion
The quantification of disulfide bonds is a fundamental aspect of protein analysis. The use of Ellman's Reagent provides a reliable, accessible, and quantitative method for this purpose. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately determine the disulfide bond content of their protein samples, ensuring the quality and consistency of their research and biopharmaceutical products.
Application Notes and Protocols for Labeling Peptides with 3-Nitrophenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of peptides is a cornerstone of modern proteomics, drug development, and molecular biology. Cysteine residues, with their nucleophilic thiol groups, offer a prime target for specific modification. 3-Nitrophenyl disulfide and its derivatives are effective reagents for this purpose, enabling the formation of a mixed disulfide bond with the cysteine sulfhydryl group. This process, known as thiol-disulfide exchange, is a robust and widely utilized method for introducing labels, crosslinkers, or other moieties onto a peptide backbone.
The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on one of the sulfur atoms of the this compound. This results in the formation of a new, mixed disulfide bond between the peptide and the 3-nitrophenyl group, with the concurrent release of a 3-nitrothiophenolate molecule. The reaction is favored under neutral to alkaline conditions, where a greater proportion of the cysteine thiol groups are in the reactive thiolate form.[1][2]
These application notes provide detailed protocols for the labeling of cysteine-containing peptides with this compound, methods for monitoring the reaction, and purification of the final product.
Key Applications
-
Site-specific labeling of peptides and proteins: Introduce fluorescent dyes, biotin, or other reporter molecules at specific cysteine residues.
-
Peptide-drug conjugates: Covalently attach therapeutic agents to peptides for targeted delivery.
-
Protein structure and function studies: Use as a probe to investigate the local environment and accessibility of cysteine residues.
-
Formation of intramolecular and intermolecular disulfide bonds: Create cyclic peptides or peptide dimers.
Chemical Reaction and Experimental Workflow
The fundamental reaction is a thiol-disulfide exchange. The workflow involves dissolving the peptide and the labeling reagent, allowing the reaction to proceed under controlled conditions, and then purifying the labeled peptide.
Caption: Thiol-disulfide exchange reaction.
Caption: General experimental workflow.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including pH, the molar ratio of the reactants, and the reaction time. The following table summarizes the expected outcomes based on typical thiol-disulfide exchange reactions.
| Parameter | Condition | Expected Yield/Efficiency | Notes |
| pH | 6.0 | Low | Thiol group is mostly protonated. |
| 7.0 - 7.5 | Moderate to High | Good balance between thiolate formation and reagent stability. | |
| 8.0 - 8.5 | High | Favorable for thiolate formation, leading to faster reaction rates.[3] | |
| Molar Ratio | 1:1 | Good | Stoichiometric reaction. |
| (Peptide:Disulfide) | 1:1.5 | High | A slight excess of the disulfide can drive the reaction to completion. |
| 1:5 | Very High | A larger excess ensures complete labeling, especially for less reactive thiols. | |
| Reaction Time | 30 minutes | Partial Labeling | Reaction may not have reached completion. |
| 2 hours | Good Labeling | Sufficient for many peptides under optimal conditions. | |
| Overnight (4°C) | High/Complete Labeling | Allows for slower reactions to proceed to completion. |
Experimental Protocols
Protocol 1: Labeling a Cysteine-Containing Peptide in Solution
This protocol describes a general method for labeling a peptide containing a free cysteine residue with this compound in an aqueous buffer.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.5
-
Quenching Solution (optional): 1 M 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT)
-
Solvent for disulfide: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reagent Preparation: Prepare a 10-fold molar excess stock solution of this compound in a minimal amount of DMF or DMSO.
-
Labeling Reaction: Add the this compound stock solution to the peptide solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. Protect the reaction from light if the label is light-sensitive.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC. The labeled peptide will have a longer retention time than the unlabeled peptide.
-
Quenching (Optional): If desired, quench the reaction by adding an excess of a reducing agent like DTT to consume any unreacted this compound.
-
Purification: Purify the labeled peptide from the reaction mixture using preparative RP-HPLC.[4]
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Protocol 2: On-Resin Labeling of a Cysteine-Containing Peptide
This protocol is adapted for solid-phase peptide synthesis (SPPS) where the peptide is still attached to the resin. This method is particularly useful for creating cyclic peptides.
Materials:
-
Peptide-resin with a deprotected cysteine residue
-
3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) (as a precursor to the active disulfide on the resin)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Activation of Cysteine: This protocol often utilizes a more reactive precursor like 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) to first create an activated Cys(Npys) on the resin. Dissolve Npys-Cl in DCM and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DCM and DMF to remove excess reagents.
-
Intramolecular Cyclization (for cyclic peptides): If forming an intramolecular disulfide bond with another cysteine on the same peptide, deprotect the second cysteine's side chain and allow the cyclization to occur on-resin.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization: Precipitate the crude peptide in cold ether, and then purify and characterize it using RP-HPLC and mass spectrometry as described in Protocol 1.[4][5]
Conclusion
Labeling peptides with this compound is a reliable and efficient method for site-specific modification of cysteine residues. The protocols provided herein offer a starting point for researchers, and optimization of reaction conditions such as pH, reactant ratios, and incubation time may be necessary depending on the specific peptide sequence and the desired outcome. Proper analytical techniques, including RP-HPLC and mass spectrometry, are essential for monitoring the reaction and confirming the identity and purity of the final labeled product.
References
- 1. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Nitrophenyl Disulfide in Drug Discovery: Targeting Parasitic Metabolism
Introduction
3-Nitrophenyl disulfide, also known as bis(3-nitrophenyl) disulfide or Nitrophenide, is an organosulfur compound that has garnered attention in the field of drug discovery, primarily for its potent and specific inhibitory action against a key metabolic enzyme in certain parasites. This compound serves as a valuable chemical tool for studying parasite-specific metabolic pathways and as a lead compound for the development of novel anti-parasitic agents. Its primary mechanism of action involves the inhibition of mannitol-1-phosphate dehydrogenase (M1PDH), a crucial enzyme in the mannitol (B672) cycle of the apicomplexan parasite Eimeria tenella, the causative agent of coccidiosis in poultry. The absence of this metabolic pathway in the avian host makes M1PDH an attractive target for selective drug development.
Mechanism of Action and Therapeutic Rationale
Eimeria tenella utilizes a metabolic pathway known as the mannitol cycle, which is a shunt of the glycolytic pathway, to produce and store mannitol. Mannitol serves as a primary endogenous energy source for the sporulation of oocysts, a critical stage for the parasite's transmission and survival in the environment. The first committed step in this cycle is the conversion of fructose-6-phosphate (B1210287) to mannitol-1-phosphate, a reaction catalyzed by mannitol-1-phosphate dehydrogenase (M1PDH).
This compound acts as a potent inhibitor of M1PDH. By blocking this enzyme, it disrupts the mannitol cycle, leading to a depletion of the parasite's energy reserves. This inhibition has been shown to have a profound impact on the parasite's life cycle, particularly during the sexual stages of development. Treatment with this compound results in a significant reduction in oocyst shedding, and the oocysts that are produced often exhibit morphological abnormalities and are unable to complete sporulation. This disruption of the life cycle presents a promising strategy for controlling the spread of the parasite. The specificity of this compound for the parasite's M1PDH over host enzymes provides a favorable therapeutic window.
Quantitative Data
The inhibitory activity of this compound against Eimeria tenella has been quantified both in vitro and in vivo. The following table summarizes the key quantitative data available.
| Parameter | Value | Target/System | Reference |
| IC50 | 3 µM | Mannitol-1-Phosphate Dehydrogenase (M1PDH) from E. tenella | [1] |
| In Vivo Efficacy | 90% reduction | Oocyst shedding in E. tenella-infected chickens | [2] |
Application Notes and Protocols
This section provides detailed protocols for the application of this compound in drug discovery research, focusing on its use as an inhibitor of M1PDH and for evaluating its antiparasitic activity.
Enzymatic Assay for M1PDH Inhibition
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against Eimeria tenella mannitol-1-phosphate dehydrogenase (M1PDH). The assay measures the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified or recombinant E. tenella M1PDH
-
This compound (stock solution in DMSO)
-
Fructose-6-phosphate (F6P)
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of F6P in Assay Buffer (e.g., 100 mM).
-
Prepare a stock solution of NADH in Assay Buffer (e.g., 10 mM). Keep on ice and protect from light.
-
Dilute the M1PDH enzyme in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the order listed:
-
Assay Buffer (to bring the final volume to 200 µL)
-
This compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO control.
-
M1PDH enzyme solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
To each well, add F6P to a final concentration of 5 mM.
-
Immediately before reading, add NADH to a final concentration of 0.2 mM to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for M1PDH Inhibition Assay
Caption: Workflow for the M1PDH enzymatic inhibition assay.
In Vitro Antiparasitic Activity Assay against Eimeria tenella
This protocol describes a cell-based assay to evaluate the efficacy of this compound in inhibiting the invasion and/or intracellular development of Eimeria tenella sporozoites in a host cell line.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Eimeria tenella oocysts
-
Sporozoite excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Inverted microscope
-
Method for quantifying parasite load (e.g., qPCR, fluorescence microscopy with a fluorescent parasite strain, or manual counting)
Protocol:
-
Cell Culture:
-
Seed MDBK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells at 37°C in a 5% CO2 atmosphere.
-
-
Parasite Preparation:
-
Sporulate E. tenella oocysts according to standard procedures.
-
On the day of infection, excyst sporozoites from sporulated oocysts by incubation in the excystation solution at 41°C for 60-90 minutes.
-
Purify the sporozoites from oocyst and sporocyst debris.
-
-
Drug Treatment and Infection:
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO vehicle control.
-
Aspirate the medium from the confluent MDBK cell monolayers.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the wells.
-
Add the purified sporozoites to each well at a predetermined multiplicity of infection (MOI).
-
Incubate the infected plates at 41°C in a 5% CO2 atmosphere for the desired duration (e.g., 24-48 hours).
-
-
Assessment of Parasite Viability/Proliferation:
-
Microscopic Examination: Visually inspect the cell monolayers under an inverted microscope to assess any cytotoxic effects of the compound and to observe the development of intracellular parasite stages (schizonts).
-
Quantitative Analysis:
-
qPCR: Extract total DNA from the infected cells and quantify the amount of parasite DNA relative to host cell DNA using species-specific primers for E. tenella.
-
Fluorescence Microscopy: If using a fluorescently labeled parasite strain, fix and stain the cells (e.g., with DAPI for nuclei) and quantify the number and/or size of intracellular parasites using an automated imaging system.
-
Manual Counting: Fix and stain the cells (e.g., with Giemsa) and manually count the number of infected cells or the number of parasites per cell.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite growth for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for In Vitro Antiparasitic Assay
Caption: Workflow for the in vitro antiparasitic activity assay.
Signaling Pathways and Broader Applications
The Mannitol Cycle Pathway
The inhibition of M1PDH by this compound directly impacts the mannitol cycle, a key metabolic pathway for energy storage in Eimeria tenella. This disruption of a central metabolic hub likely has downstream consequences on parasite development and survival, although specific downstream signaling cascades have not been extensively elucidated. The primary effect is the depletion of mannitol, which is essential for the energy-intensive process of sporulation.
References
Troubleshooting & Optimization
Interference of common reagents with 3-Nitrophenyl disulfide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Nitrophenyl disulfide assays for the quantification of free sulfhydryl (thiol) groups.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for quantifying free sulfhydryl (-SH) groups. The assay is based on the chemical reaction between this compound and a thiol. In this reaction, the thiol group attacks and cleaves the disulfide bond of this compound. This releases a molecule of 3-nitro-thiophenol, which, at a slightly alkaline pH, forms the 3-nitro-thiophenolate anion. This anion has a distinct yellow color and can be quantified by measuring its absorbance. The concentration of thiols in the sample is directly proportional to the amount of 3-nitro-thiophenolate produced.
Q2: What are the most common reagents that interfere with this compound assays?
Several types of reagents can interfere with the accuracy of this compound assays. These include:
-
Reducing Agents: Reagents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME) can directly react with this compound, leading to a false positive signal and an overestimation of the thiol concentration in the sample.[1]
-
Redox-Active Compounds: Substances that can participate in oxidation-reduction reactions can interfere by either oxidizing the thiol groups in the sample or by reacting with the assay reagents.[2] This can lead to either an underestimation or a false positive signal.
-
Chelating Agents: While often included in buffers to prevent metal-catalyzed oxidation of thiols, high concentrations of chelating agents like EDTA can sometimes interfere with the assay, depending on the sample composition.
-
Other Nucleophiles: Strong nucleophiles other than thiols present in complex biological samples can potentially react with this compound, causing a false positive signal.[3]
Q3: Can I use buffers other than sodium phosphate (B84403) for this assay?
While 0.1 M sodium phosphate buffer with 1 mM EDTA at a pH of 7.5-8.5 is commonly recommended, other buffers like Tris may be used.[4] However, it is crucial to ensure the final pH of the reaction mixture is within the optimal range for the formation of the 3-nitro-thiophenolate anion. If using a different buffer system, it is advisable to validate it against the standard sodium phosphate buffer.
Q4: My sample is turbid. How can I get an accurate measurement?
Turbidity can interfere with absorbance readings by causing light scattering. To correct for this, a sample blank should be prepared. The sample blank should contain the same concentration of your sample in the reaction buffer but without the this compound reagent. The absorbance of this blank at the measurement wavelength should be subtracted from the absorbance of your actual sample.[1] Alternatively, centrifugation of the sample after the reaction is complete can pellet the insoluble particles, allowing for the measurement of the soluble colored product in the supernatant.[1]
Troubleshooting Guides
Issue 1: Higher than Expected Thiol Concentration (False Positives)
Possible Causes:
-
Presence of reducing agents (DTT, TCEP, BME) in the sample.
-
Interference from other redox-active or nucleophilic compounds.
-
High pH leading to hydrolysis of this compound.
Troubleshooting Workflow:
References
- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 3. Phenol, 3-nitro- [webbook.nist.gov]
- 4. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Nitrophenyl Disulfide-Based Thiol Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 3-Nitrophenyl disulfide-based detection of thiols. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of thiol detection using this compound?
A1: The detection of thiols using this compound is based on a thiol-disulfide exchange reaction. A thiol (R-SH) attacks the disulfide bond of this compound, leading to the formation of a mixed disulfide and the release of 3-nitrothiophenol. The resulting 3-nitrothiophenolate anion has a distinct colorimetric signature that can be quantified spectrophotometrically. This reaction is analogous to the well-known Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Q2: How can I increase the sensitivity of my this compound assay?
A2: To enhance sensitivity, consider the following approaches:
-
Optimize Reaction Conditions: Ensure the pH of the reaction buffer is optimal for the thiolate anion formation, typically around pH 8.0. Also, optimize the concentration of this compound and the incubation time.
-
Alternative Detection Methods: Instead of colorimetric measurements, consider more sensitive fluorometric or luminescent-based assays. There are various thiol-reactive fluorescent probes that offer significantly lower detection limits.[1]
-
Enzymatic Amplification: Employing an enzymatic cycling method can amplify the signal, allowing for the detection of thiols at much lower concentrations.[2][3]
-
HPLC-Based Quantification: For highly accurate and sensitive measurements, separating the reaction products using High-Performance Liquid Chromatography (HPLC) followed by UV-Vis or fluorescence detection is a robust option.[4]
Q3: What are the main factors that can interfere with the assay?
A3: Several factors can interfere with the accuracy of the assay:
-
pH Dependence: The reaction is pH-dependent, and variations in buffer pH can affect the results.
-
Reducing Agents: Other reducing agents present in the sample can react with the disulfide reagent.
-
Turbidity: Particulate matter in the sample can scatter light and interfere with spectrophotometric readings.
-
Overlapping Absorption Spectra: Compounds in the sample that absorb light at the same wavelength as the 3-nitrothiophenolate anion can lead to artificially high readings.
Q4: What is the difference between this compound and DTNB (Ellman's Reagent)?
A4: Both reagents operate on the same principle of thiol-disulfide exchange. The primary difference lies in the structure of the resulting chromophore. DTNB releases 5-thio-2-nitrobenzoic acid (TNB), which is typically measured at 412 nm.[5] this compound releases 3-nitrothiophenol. The choice between them may depend on the specific experimental conditions and the presence of interfering substances with overlapping absorption spectra. DTNB is more commonly used and extensively documented in the literature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Insufficient thiol concentration in the sample. | Concentrate the sample or use a more sensitive detection method. |
| Suboptimal pH of the reaction buffer. | Ensure the buffer pH is between 7.5 and 8.5 for efficient thiolate formation. | |
| Degradation of the this compound reagent. | Prepare fresh reagent solution and store it protected from light. | |
| High Background Signal | Autoreduction of this compound. | Run a blank control without the thiol sample to subtract the background. |
| Presence of other reducing agents in the sample. | Include a sample preparation step (e.g., dialysis or gel filtration) to remove interfering substances. | |
| Contaminated reagents or buffers. | Use high-purity reagents and freshly prepared buffers. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent volumes. |
| Fluctuation in incubation time or temperature. | Standardize the incubation time and maintain a constant temperature for all samples. | |
| Sample instability (thiol oxidation). | Prepare samples fresh and keep them on ice. Consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. |
Quantitative Data Summary
The selection of a thiol quantification method is often dependent on the required sensitivity and the nature of the sample. Below is a comparison of common thiol detection methods.
| Method | Reagent | Detection Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| Colorimetric | This compound / DTNB | Absorbance | ~1-10 µM | Simple, cost-effective | Lower sensitivity, potential for interference |
| Fluorometric | Monobromobimane (mBBr) | Fluorescence | ~0.1-1 µM | High sensitivity | Requires a fluorometer, potential for quenching |
| Fluorometric | 4-Amino-5,7-dinitrobenzofurazan (ABD-F) | Fluorescence | ~0.05-0.5 µM | Very high sensitivity, "light-up" probe | Requires a fluorometer |
| Enzymatic Amplification | Thiol and Sulfide Quantitation Kit | Colorimetric (amplified) | ~0.2 µM | ~100-fold more sensitive than standard DTNB assay[2][3] | More complex protocol, requires specific kit components |
| HPLC-Based | DTNB derivatization followed by HPLC | UV-Vis/Fluorescence | ~7.5-15 pmol[4] | Highly specific and sensitive, can separate different thiols | Requires specialized equipment and expertise |
Detailed Experimental Protocols
Protocol 1: Standard Colorimetric Thiol Quantification
This protocol provides a standard method for quantifying free thiols in solution using this compound and a spectrophotometer or microplate reader.
A. Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
This compound Reagent Solution: 4 mg/mL this compound in Reaction Buffer.
-
Thiol Standard: Cysteine or Glutathione (GSH) at a known concentration (e.g., 1.5 mM).
-
Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the 3-nitrothiophenolate anion (to be determined empirically, expected to be around 410 nm).
B. Procedure (Microplate Format):
-
Prepare Standard Curve: Create a series of dilutions of the Thiol Standard in Reaction Buffer (e.g., from 1.0 mM down to 0.01 mM).
-
Sample Preparation: Dilute unknown samples to an appropriate concentration within the range of the standard curve using the Reaction Buffer.
-
Reaction Setup:
-
Add 50 µL of each standard or unknown sample to individual wells of a clear 96-well microplate.
-
Add 50 µL of the Reaction Buffer to a well to serve as a blank.
-
Add 150 µL of the this compound Reagent Solution to all wells.
-
-
Incubation: Mix gently and incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at the predetermined wavelength.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and unknown samples. Plot the standard curve and determine the concentration of the unknown samples.
Protocol 2: High-Sensitivity Fluorometric Thiol Quantification using a Thiol-Reactive Probe
This protocol describes a more sensitive method using a generic thiol-reactive fluorescent dye. For specific dyes like ABD-F or mBBr, refer to the manufacturer's instructions.
A. Materials:
-
Thiol Assay Buffer: As recommended by the fluorescent probe manufacturer.
-
Thiol Quantitation Reagent: A thiol-reactive fluorescent probe (e.g., from a commercial kit) as a concentrated stock solution.
-
Thiol Standard: Reduced Glutathione (GSH).
-
Fluorescence microplate reader with appropriate excitation/emission filters.
B. Procedure (Microplate Format):
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature. Prepare a working solution of the Thiol Quantitation Reagent by diluting the concentrate in the Thiol Assay Buffer according to the manufacturer's protocol.
-
Prepare Standard Curve: Prepare a dilution series of the GSH standard in the Thiol Assay Buffer.
-
Plate Setup: Add 100 µL of the working Thiol Quantitation Reagent to each well of a solid black 96-well microplate.
-
Add Samples/Standards: Add 10 µL of each standard or unknown sample to the appropriate wells.
-
Incubation: Mix gently and incubate for 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence using the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculation: Subtract the fluorescence of the blank from all measurements. Plot the standard curve and determine the thiol concentration in the unknown samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent non-specific reactions of 3-Nitrophenyl disulfide
Welcome to the technical support center for 3-Nitrophenyl disulfide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound used in proteomics and other biochemical research. Its primary application is in the modification of proteins and peptides, specifically through reacting with free sulfhydryl groups (thiols) on cysteine residues. This reaction, known as thiol-disulfide exchange, allows for the introduction of a nitrophenylthio group, which can be useful for various applications including protein labeling, conjugation, and as an intermediate for further chemical modifications. It has also been identified as an inhibitor of the enzyme mannitol-1-phosphate dehydrogenase (M1PDH) and exhibits antiparasitic activity.[1]
Q2: What are the primary causes of non-specific reactions with this compound?
A2: The main cause of non-specific reactions is the inherent reactivity of the disulfide bond, which can undergo thiol-disulfide exchange with any accessible free thiol group in your sample.[2] This can lead to unintended labeling of proteins or disulfide bond scrambling, where existing disulfide bonds within a protein are rearranged. Non-specific binding can also occur if unoccupied sites on a solid phase (like an ELISA plate) are not properly blocked.[1]
Q3: How does pH affect the reaction of this compound?
A3: The rate of thiol-disulfide exchange is highly dependent on pH. The reaction is initiated by the thiolate anion (RS-), which is a better nucleophile than the protonated thiol (RSH). Therefore, the reaction is generally accelerated under neutral to alkaline conditions where more thiols are deprotonated.[2] To control the reaction and minimize non-specific exchange, performing the reaction at a slightly acidic to neutral pH is often recommended.[3]
Q4: Can this compound react with other amino acid residues besides cysteine?
A4: The primary and most significant reaction of this compound is with cysteine residues due to the high reactivity of the thiol group. While highly reactive electrophiles can sometimes react with other nucleophilic amino acid side chains like lysine (B10760008) and histidine, especially at higher pH values, this is less common for disulfide-containing reagents under controlled conditions.[4][5] To minimize the risk of side reactions, it is crucial to control the pH of the reaction buffer.
Q5: How can I prevent disulfide bond scrambling in my protein of interest?
A5: Disulfide bond scrambling, or rearrangement, can be minimized by working at a slightly acidic pH, which reduces the concentration of the reactive thiolate anion.[3] Additionally, if you are targeting a specific free thiol and want to prevent it from reacting with existing disulfide bonds, you can use a thiol-blocking agent to cap other free thiols in your sample before initiating the desired reaction.
Troubleshooting Guides
Problem 1: High background or non-specific labeling in my assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Unreacted free thiols in the sample | Before adding this compound, treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). | NEM will covalently bind to free sulfhydryl groups, preventing them from non-specifically reacting with the this compound. |
| Reaction pH is too high | Optimize the reaction pH. Start with a buffer in the range of pH 6.5-7.5. | A lower pH reduces the concentration of the highly reactive thiolate anion, thereby slowing down the thiol-disulfide exchange reaction and increasing specificity. |
| Inadequate blocking of solid surfaces (e.g., ELISA plates) | Ensure all unoccupied binding sites on the solid phase are saturated with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk. | Blocking prevents the non-specific adsorption of this compound or other reaction components to the surface, which can cause high background signals.[1] |
| Excessive concentration of this compound | Titrate the concentration of this compound to find the optimal balance between specific labeling and background noise. | Using a large excess of the labeling reagent can drive non-specific reactions. |
Problem 2: Low or no desired reaction with my target protein.
| Possible Cause | Troubleshooting Step | Rationale |
| Target thiol group is inaccessible | Perform the reaction under partially denaturing conditions (e.g., using low concentrations of urea (B33335) or guanidine-HCl). | The cysteine residue you are targeting may be buried within the protein's three-dimensional structure. Partial denaturation can expose the thiol group without completely unfolding the protein. |
| Reaction pH is too low | If you are working at a very acidic pH, try increasing it to a range of 6.5-7.5. | While a lower pH increases specificity, a very low pH can significantly reduce the reaction rate by keeping the target thiol protonated. |
| Degradation of this compound | Use a fresh solution of this compound for each experiment. Store the stock solution under appropriate conditions (e.g., -20°C, protected from light and moisture).[1] | This compound can degrade over time, especially when in solution. |
| Presence of competing reducing agents | Ensure that your protein sample is free from reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol before adding this compound. | These agents will react with the this compound, consuming it and preventing it from reacting with your target protein. |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
-
Protein Preparation:
-
Prepare the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines and thiols. A phosphate (B84403) buffer at pH 7.0 is a good starting point.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols for labeling, treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Reaction with this compound:
-
Prepare a fresh stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and the 3-nitro-thiophenol byproduct using a desalting column or through dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm the modification by mass spectrometry, looking for the expected mass shift, or by spectrophotometry, monitoring the release of the 3-nitro-thiophenol byproduct at its characteristic absorbance maximum.
-
Protocol 2: Blocking Free Thiols with N-ethylmaleimide (NEM) to Prevent Non-Specific Reactions
-
Prepare NEM Stock Solution:
-
Dissolve NEM in a suitable organic solvent (e.g., DMSO or ethanol) to a concentration of 1 M.
-
-
Blocking Reaction:
-
Add a 100-fold molar excess of the NEM stock solution to your protein sample.
-
Incubate for 1 hour at room temperature.
-
-
Removal of Excess NEM:
-
Remove unreacted NEM using a desalting column or by dialysis.
-
-
Proceed with your experiment involving this compound. The free thiols in your sample are now blocked and will not participate in non-specific thiol-disulfide exchange.
Data Presentation
The rate of thiol-disulfide exchange reactions is influenced by several factors. The following table summarizes the general effects of these parameters. Note that specific quantitative data for this compound is limited in the literature, and these are general trends for thiol-disulfide exchange reactions.
| Parameter | Condition | Effect on Non-Specific Reactions | Rationale |
| pH | Acidic (e.g., pH < 6.5) | Decreased | Lower concentration of the reactive thiolate anion. |
| Neutral (e.g., pH 6.5-7.5) | Moderate | A good compromise between reaction rate and specificity. | |
| Alkaline (e.g., pH > 7.5) | Increased | Higher concentration of the reactive thiolate anion. | |
| Temperature | Low (e.g., 4°C) | Decreased | Slower reaction kinetics for both specific and non-specific reactions. |
| Room Temperature (e.g., 25°C) | Moderate | Standard condition for many bioconjugation reactions. | |
| High (e.g., > 37°C) | Increased | Increased reaction kinetics, but may also lead to protein denaturation and aggregation. | |
| Concentration of this compound | Low (e.g., 1-5 molar excess) | Decreased | Reduces the probability of non-specific interactions. |
| High (e.g., >20 molar excess) | Increased | Drives the reaction to completion but can also increase non-specific labeling. |
Visualizations
Caption: Mechanism of thiol-disulfide exchange with this compound.
Caption: General workflow for protein modification using this compound.
References
- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 2. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of histidine and lysine side-chains with diethylpyrocarbonate -- a method to identify surface exposed residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autoxidation issues with 3-Nitrophenyl disulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Nitrophenyl disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage, handling, and use in experimental settings. The primary challenges with this compound are not related to autoxidation but rather its inherent reactivity, particularly towards thiols, and its limited stability under certain conditions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the potency of my this compound over time. What could be the cause?
A1: A decrease in potency is likely due to the degradation of the compound. This compound can be sensitive to environmental conditions. Improper storage, such as exposure to high temperatures, light, or moisture, can lead to its decomposition. Additionally, if your stock solution is not stored correctly, the compound can degrade. For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
Q2: My experimental results are inconsistent when using this compound. What are some potential sources of this variability?
A2: Inconsistent results often stem from two main sources: compound instability and its reactivity with components in your assay.
-
Compound Purity and Stability: Ensure the purity of your this compound using the HPLC method detailed below. Prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Thiol-Disulfide Exchange: this compound readily reacts with free thiols, such as dithiothreitol (B142953) (DTT), β-mercaptoethanol, or cysteine residues in proteins. If your buffer or cell culture medium contains these reducing agents, they will react with your compound, leading to its consumption and the formation of mixed disulfides, thus reducing its effective concentration and potentially generating confounding molecules.
Q3: I am using this compound as an inhibitor in a cell-based assay and observing unexpected cytotoxicity. Why might this be happening?
A3: Unexpected cytotoxicity can arise from the reactivity of this compound with intracellular thiols, most notably glutathione (B108866) (GSH). The reaction with GSH can deplete the cell's primary antioxidant defense, leading to oxidative stress and cell death. Furthermore, the compound can react with cysteine residues on various proteins, leading to off-target effects and general cellular toxicity. It is advisable to include a vehicle control and a positive control for cytotoxicity in your experiments to differentiate between target-specific effects and general toxicity.
Q4: How should I prepare and store stock solutions of this compound?
A4: Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). It is recommended to store these stock solutions in small aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month) to minimize degradation from freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution into your aqueous assay buffer immediately before use. Be aware that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your assay should typically be kept below 0.5%.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity in an Enzyme Assay
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Confirm the purity of your solid this compound using the provided HPLC protocol. 2. Prepare a fresh stock solution from a new or properly stored batch. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Reaction with Assay Components | 1. Check your assay buffer for the presence of reducing agents like DTT or β-mercaptoethanol. If present, consider if they can be removed or if their concentration can be minimized. 2. Be aware that high concentrations of proteins in your assay can also lead to non-specific binding and reaction with free cysteine residues. |
| Incorrect Assay Conditions | 1. Verify the pH of your assay buffer. The stability of disulfide bonds can be pH-dependent. 2. Ensure the incubation time and temperature are appropriate for the enzyme and inhibitor. |
| Low Compound Solubility | 1. After diluting the DMSO stock into the aqueous buffer, visually inspect for any precipitation. 2. If precipitation occurs, you may need to lower the final concentration of this compound or incorporate a small amount of a non-ionic surfactant like Tween-20 (ensure it doesn't interfere with your assay). |
Issue 2: High Variability Between Replicate Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | 1. Ensure complete dissolution of the compound in your stock solution. Gentle warming or sonication may help. 2. Always prepare fresh working solutions from your stock for each experiment. 3. Use calibrated pipettes for accurate dilutions. |
| Time-Dependent Degradation in Assay Buffer | 1. Perform a time-course experiment to assess the stability of this compound in your assay buffer. Pre-incubate the compound in the buffer for varying amounts of time before adding it to the assay and observe any changes in activity. |
| Adsorption to Labware | 1. Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | Room Temperature | Indefinite (if dry and protected from light) | Store in a desiccator. |
| DMSO Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months[1] | Preferred for long-term storage. |
Table 2: Purity of Commercial this compound Batches (Illustrative)
| Compound | Lot Number | Purity by HPLC (Area %) |
| This compound | A123 | >98.0% |
| This compound | B456 | >99.0% |
| This compound | C789 | >98.5% |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: Hold at 90% B
-
20-22 min: 90% to 50% B
-
22-25 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: General Enzyme Inhibition Assay for Mannitol-1-Phosphate Dehydrogenase (M1PDH)
This protocol describes a general workflow for testing the inhibitory effect of this compound on M1PDH.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂.
-
M1PDH Enzyme: Dilute to the desired concentration in assay buffer.
-
Substrate: Fructose-6-phosphate (B1210287) solution in assay buffer.
-
Cofactor: NADH solution in assay buffer.
-
Inhibitor: Prepare serial dilutions of this compound from a DMSO stock solution in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer
-
10 µL of inhibitor solution (or vehicle control)
-
20 µL of M1PDH enzyme solution
-
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding:
-
10 µL of NADH solution
-
10 µL of fructose-6-phosphate solution
-
-
Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) kinetically for 10-15 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Mannitol biosynthesis pathway and inhibition by this compound.
References
Technical Support Center: Protocols for 3-Nitrophenyl Disulfide Usage with Complex Samples
Welcome to the technical support center for the application of 3-Nitrophenyl disulfide and related thiol-reactive compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol refinement, troubleshooting, and data interpretation when working with complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as bis(3-nitrophenyl) disulfide, is a chemical reagent used in proteomics and other biochemical assays.[1] Its primary application is the detection and quantification of free thiol groups (sulfhydryl groups, -SH) in proteins and other molecules. This is achieved through a thiol-disulfide exchange reaction.
Q2: How does the reaction between this compound and thiols work?
A2: The reaction is a thiol-disulfide exchange. A nucleophilic thiolate anion (-S⁻) from the sample attacks the disulfide bond of this compound. This results in the formation of a mixed disulfide and the release of a 3-nitrothiophenol molecule for each thiol group that reacts. The amount of released 3-nitrothiophenol can be quantified to determine the concentration of thiols in the original sample.
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored at room temperature in a tightly sealed container.[2] It is sensitive to strong bases and oxidizing agents.[3] For experimental use, it is typically dissolved in a suitable organic solvent like Tetrahydrofuran, DMF, or DMSO before being added to the aqueous reaction buffer.[2]
Q4: What is the difference between this compound and DTNB (Ellman's Reagent)?
A4: Both are disulfide-containing reagents that react with thiols. The key difference is the released chromophore. DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) releases 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm, making it easily quantifiable by spectrophotometry.[4][5] this compound is structurally similar and undergoes a similar reaction, but the properties of the leaving group and its suitability for specific detection methods may differ. DTNB is more commonly cited for simple colorimetric quantification of total thiols.[6]
Q5: Can I use this compound to quantify disulfide bonds in my sample?
A5: Indirectly, yes. To quantify disulfide bonds, you first measure the free thiols in your sample. Then, you treat the sample with a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to break the disulfide bonds and convert them into free thiols.[7][8][9] A second measurement with this compound will give you the total thiol concentration. The concentration of disulfide bonds can then be calculated by subtracting the initial free thiol concentration from the total thiol concentration and dividing by two.
Troubleshooting Guide
Issue 1: High background signal or apparent spontaneous reaction.
-
Question: I'm seeing a high background absorbance/fluorescence even in my negative control (no sample). What could be the cause?
-
Answer: This can be due to a few factors:
-
Reagent Instability: Disulfide reagents like DTNB can be unstable at a basic pH (pH > 8), leading to hydrolysis and an increase in background signal.[4] Ensure your buffer pH is optimal for the reaction, typically between 7.0 and 7.5.[8][10]
-
Contaminating Thiols: Your buffer components may contain contaminating thiols. The presence of reducing agents from previous steps (like DTT) is a common culprit. Ensure thorough removal of reducing agents by dialysis or using a gel filtration column before adding the disulfide reagent.[8]
-
Reaction with Non-Thiol Components: While highly selective, at high concentrations or under certain conditions, the probe might react with other nucleophiles in the sample matrix.[11]
-
Issue 2: Low or no signal from my sample.
-
Question: I'm not detecting any thiols in my protein sample, but I expect to. What's going wrong?
-
Answer: Consider the following possibilities:
-
Oxidation of Thiols: Thiols are susceptible to oxidation, forming disulfides, especially in an oxygen-rich environment.[12] It may be necessary to perform the experiment in an oxygen-free environment.[8] You can also pre-treat your sample with a reducing agent (and then remove it) to ensure thiols are in their reduced state.
-
Inaccessible Thiols: The thiol groups on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the reagent.[7] To address this, you may need to denature the protein using agents like SDS, urea, or guanidine (B92328) hydrochloride.
-
Incorrect pH: The thiol-disulfide exchange reaction is pH-dependent. The reactive species is the thiolate anion (-S⁻), so the reaction rate increases with pH. However, a pH that is too high can lead to reagent instability.[4] An optimal pH is crucial.
-
Issue 3: Inconsistent or non-reproducible results.
-
Question: My results are varying significantly between replicates. How can I improve reproducibility?
-
Answer: Inconsistency often stems from a few key areas:
-
Sample Preparation: Complex samples like cell lysates can have inherent variability. Ensure your lysis and protein extraction protocols are consistent. The presence of particulates can also interfere with spectrophotometric readings, so centrifugation to clarify the lysate is important.[13]
-
Reaction Time and Temperature: Ensure that the incubation time and temperature for the reaction are precisely controlled for all samples and standards.
-
Interfering Substances: Complex samples can contain substances that interfere with the assay.[14][15][16] This can include colored compounds (like hemoglobin from hemolysis), lipids that cause turbidity, or other small molecules that react with the probe.[16] Consider running a sample-only control (without the disulfide reagent) to check for intrinsic absorbance.
-
Experimental Protocols
Protocol 1: Quantification of Free Thiols in Cell Lysate
This protocol is a general guideline for using a disulfide reagent to quantify free thiols in a complex protein mixture.
-
Preparation of Cell Lysate:
-
Lyse cells in a suitable buffer (e.g., RIPA or a buffer containing 1% SDS) supplemented with a protease inhibitor cocktail that does not contain EDTA.[13]
-
Degrade nucleic acids with benzonase to reduce viscosity.[13]
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant and determine the total protein concentration using a standard method like the Bradford assay.[17]
-
-
Thiol Quantification Reaction:
-
Prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
In a microplate well or cuvette, add a specific amount of your cell lysate (e.g., 20 µL).
-
Add the reaction buffer to a final volume of, for example, 200 µL.
-
Prepare a blank containing only the reaction buffer.
-
Add a stock solution of this compound (or DTNB) to a final concentration typically in the low millimolar range.
-
Incubate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for TNB released from DTNB).[5]
-
-
Calculation:
-
Subtract the absorbance of the blank from the sample readings.
-
Use a standard curve prepared with a known concentration of a thiol-containing compound (like cysteine or glutathione) to determine the thiol concentration in your sample.
-
Protocol 2: Quantification of Total Thiols (Free + Disulfide-Bound)
-
Reduction of Disulfides:
-
Thiol Quantification:
-
Proceed with the thiol quantification reaction as described in Protocol 1, using the reduced lysate. The resulting value will represent the total thiol concentration.
-
-
Calculation of Disulfide Bonds:
-
Disulfide Concentration = ([Total Thiols] - [Free Thiols]) / 2
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes | Reference |
| Reaction pH | 7.0 - 8.0 | Balances thiol reactivity with reagent stability. | [4][8][10] |
| Reducing Agent (TCEP) | 2 - 5 mM | Effective for disulfide reduction. Does not interfere with maleimide (B117702) probes. | [18] |
| Reducing Agent (DTT) | 10-fold molar excess over protein | Must be removed before adding thiol-reactive probes. | [8][10] |
| DTNB Product (TNB) Absorbance λmax | 412 nm | Molar extinction coefficient is ~14,150 M⁻¹cm⁻¹. | [4][6] |
| Incubation Time | 15 - 60 minutes | Should be optimized for the specific sample and conditions. | [19] |
| Incubation Temperature | Room Temperature (~25°C) | Ensure consistency across all samples. | [17] |
Visualizations
Workflow for Quantifying Free vs. Total Thiols
Caption: Workflow for determining free and total thiol content.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting guide for low signal in thiol assays.
Thiol-Disulfide Exchange Reaction Pathway
Caption: The reaction pathway of thiol-disulfide exchange.
References
- 1. scbt.com [scbt.com]
- 2. This compound [chembk.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sundiagnostics.us [sundiagnostics.us]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiol Quantification: 3-Nitrophenyl Disulfide vs. Ellman's Reagent (DTNB)
For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is paramount for understanding protein structure, enzymatic activity, and cellular redox states. For decades, 5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent (DTNB), has been the gold standard for this purpose. This guide provides a detailed comparison between DTNB and a potential alternative, 3-Nitrophenyl disulfide, supported by available experimental data and protocols.
While DTNB is a well-characterized and widely used reagent, the exploration of alternatives is crucial for addressing specific experimental needs, such as different pH optima or solubility requirements. This guide also acknowledges the limited availability of published data for this compound in thiol quantification assays and thus broadens the comparison to include its more studied isomer, 4-Nitrophenyl disulfide, to provide a more comprehensive overview of nitrophenyl disulfide-based reagents.
Principle of Thiol Quantification by Disulfide Exchange
The quantification of thiols using aromatic disulfide reagents is based on a thiol-disulfide exchange reaction. A free thiol (R-SH) attacks the disulfide bond of the reagent, leading to the formation of a mixed disulfide and the release of a chromophoric thiolate anion. The concentration of this colored product, which is directly proportional to the amount of thiols in the sample, can be determined spectrophotometrically.
Ellman's Reagent (DTNB): The Established Standard
DTNB reacts with a thiol to release the 2-nitro-5-thiobenzoate (TNB) dianion, which has a characteristic yellow color. This reaction is rapid and stoichiometric at slightly alkaline pH.
Performance Characteristics of DTNB
| Parameter | Value | Reference |
| Chromophore | 2-nitro-5-thiobenzoate (TNB) | [1][2] |
| Wavelength of Max. Absorbance (λmax) | 412 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ at pH 8.0 | [1][2] |
| Optimal pH Range | 7-8 | [3][4] |
Reaction Mechanism of DTNB with a Thiol
Caption: Reaction of DTNB with a thiol group.
Standard Experimental Protocol for DTNB Assay
This protocol is a standard method for quantifying free thiols in a solution using a spectrophotometer.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), 1 mM EDTA, pH 8.0.
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[5]
-
Thiol Standard: Cysteine or Glutathione (GSH) at a known concentration (e.g., 1.5 mM).[5]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Standards: Prepare a dilution series of the thiol standard in the reaction buffer.
-
Sample Preparation: Prepare unknown samples in the reaction buffer.
-
Reaction Mixture: In a microplate well or cuvette, mix the standard or sample with the DTNB reagent solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5-15 minutes.[6]
-
Measurement: Measure the absorbance at 412 nm.
-
Quantification: Determine the thiol concentration of the unknown samples by comparing their absorbance to the standard curve.
Caption: Standard workflow for a DTNB-based thiol assay.
This compound: An Uncharted Alternative
This compound is an isomer of the more commonly referenced 4-nitrophenyl disulfide. Upon reaction with a thiol, it is expected to release 3-nitrothiophenol. However, a thorough review of the scientific literature reveals a significant lack of established protocols and key performance data, such as a definitive molar extinction coefficient for 3-nitrothiophenol, for its use in quantitative thiol assays. This scarcity of data makes a direct and robust comparison with the well-established DTNB assay challenging. For researchers considering this reagent, extensive preliminary validation would be required.
4-Nitrophenyl Disulfide: A More Characterized Isomer
In contrast to its 3-nitro counterpart, 4-Nitrophenyl disulfide (also known as 4,4'-dinitrophenyl disulfide) and its corresponding thiol, 4-nitrothiophenol (B108094), have been more extensively studied.
Performance Characteristics of 4-Nitrophenyl Disulfide
| Parameter | Value | Reference |
| Chromophore | 4-nitrothiophenol | [7] |
| Wavelength of Max. Absorbance (λmax) | 416 nm | [7] |
| Molar Extinction Coefficient (ε) | 13,600 M⁻¹cm⁻¹ at 416 nm | [7] |
| Optimal pH Range | Not definitively established, but likely similar to DTNB (slightly alkaline) |
Reaction Mechanism of 4-Nitrophenyl Disulfide with a Thiol
Caption: Reaction of 4-Nitrophenyl disulfide with a thiol.
General Experimental Protocol for 4-Nitrophenyl Disulfide Assay
Due to the lack of a standardized, published protocol specifically for 4-Nitrophenyl disulfide in thiol quantification, the following is a generalized procedure based on the principles of disulfide exchange assays. This protocol should be optimized and validated by the end-user.
Materials:
-
Reaction Buffer: A buffer with a pH in the neutral to slightly alkaline range should be tested (e.g., 0.1 M phosphate buffer, pH 7.5).
-
4-Nitrophenyl Disulfide Reagent Solution: A stock solution prepared in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then diluted in the reaction buffer.
-
Thiol Standard: A known concentration of a thiol-containing compound like cysteine or GSH.
-
Spectrophotometer capable of measuring absorbance at approximately 416 nm.
Procedure:
-
Determine Optimal Wavelength: Confirm the λmax of 4-nitrothiophenol in the chosen reaction buffer.
-
Prepare Standards and Samples: Prepare a dilution series of the thiol standard and the unknown samples in the reaction buffer.
-
Reaction: Mix the standards and samples with the 4-Nitrophenyl disulfide reagent solution.
-
Incubation: Incubate at room temperature for a time sufficient to allow the reaction to go to completion (this will require empirical determination).
-
Measurement: Measure the absorbance at the determined λmax (around 416 nm).
-
Quantification: Calculate the thiol concentration based on a standard curve or using the molar extinction coefficient of 4-nitrothiophenol.
Comparative Summary
| Feature | Ellman's Reagent (DTNB) | This compound | 4-Nitrophenyl Disulfide |
| Data Availability | Extensive | Very Limited | Limited but some data available |
| Chromophore λmax | 412 nm | Not established | ~416 nm |
| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ | Not established | ~13,600 M⁻¹cm⁻¹ |
| Standardized Protocols | Widely available | Not available | Not readily available |
| Established Use | Gold standard for decades | Not commonly used | Infrequently used |
Conclusion
For routine and reliable quantification of thiols, Ellman's reagent (DTNB) remains the superior choice due to the extensive body of literature supporting its use, its well-defined performance characteristics, and the wide availability of established protocols.[3]
While this compound may theoretically function in a similar manner, the current lack of published data on its molar extinction coefficient and standardized protocols makes its use for quantitative purposes impractical without significant in-house validation.
4-Nitrophenyl disulfide presents a more viable, though still less common, alternative. Its performance characteristics appear to be comparable to DTNB, but the lack of readily available, optimized protocols means that researchers would need to invest time in method development.
For scientists seeking alternatives to DTNB, other reagents such as 4,4'-dithiodipyridine (4-DPS) may be more suitable, as they have been more thoroughly characterized and, in some cases, have been shown to offer advantages in terms of sensitivity and optimal pH range.[8] The choice of reagent will ultimately depend on the specific requirements of the assay and the resources available for method development and validation.
References
- 1. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Quantification: Validating the 3-Nitrophenyl Disulfide Assay with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is crucial for understanding protein structure, enzymatic activity, and cellular redox states. While various methods exist for this purpose, the selection of an appropriate assay depends on factors such as sensitivity, specificity, and the need for orthogonal validation. This guide provides an objective comparison of the 3-Nitrophenyl disulfide-based colorimetric assay with alternative methods, supported by experimental data and detailed protocols, with a focus on validation using mass spectrometry.
The this compound assay, a close analogue of the well-established Ellman's assay (using DTNB), offers a straightforward and cost-effective method for thiol quantification. The principle lies in the reaction of the disulfide reagent with a free thiol group, which cleaves the disulfide bond and releases a chromogenic thiolate anion. The concentration of this colored product, measured spectrophotometrically, is directly proportional to the amount of thiol in the sample.[1][2][3]
However, the emergence of highly sensitive analytical techniques necessitates a thorough validation of such colorimetric assays. Mass spectrometry (MS) has become an indispensable tool for the unambiguous identification and quantification of biomolecules.[4] Coupling thiol derivatization assays with Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful workflow to confirm the identity of the detected thiols and to obtain highly accurate quantification, overcoming the limitations of spectrophotometric methods, such as interference from other absorbing compounds in the sample matrix.[5][6]
Comparative Performance of Thiol Quantification Assays
The following table summarizes the key performance characteristics of the this compound assay in comparison to other commonly used thiol quantification methods. The data presented is a synthesis from various studies and serves as a general guide for assay selection.
| Feature | This compound Assay (Colorimetric) | Fluorometric Assay (e.g., ThioGlo™) | LC-MS/MS with Derivatization |
| Principle | Colorimetric quantification of released thiolate | Fluorescence enhancement upon reaction with thiols | Separation and mass-based identification and quantification of derivatized thiols |
| Specificity | Reacts with accessible free thiols; potential for interference | Generally high specificity for thiols | Very high; identifies specific thiol-containing molecules |
| Sensitivity | Micromolar (µM) range[6] | Picomolar (pM) to Nanomolar (nM) range[7] | Femtomolar (fM) to Picomolar (pM) range[8] |
| Linear Range | Typically 1 - 100 µM | Typically 0.05 - 5 µM[9] | Wide dynamic range, dependent on instrumentation |
| Accuracy | Good for purified systems, can be affected by matrix | High | Very High |
| Precision (%RSD) | < 10% | < 5% | < 15% for complex matrices |
| Throughput | High (96-well plate format) | High (96-well plate format) | Low to Medium (dependent on LC run time) |
| Instrumentation | Spectrophotometer / Plate Reader | Fluorometer / Plate Reader | LC-MS/MS system |
| Validation | Requires validation against a reference method | Can be validated with a reference method | Serves as a validation method itself |
Experimental Protocols
Detailed methodologies for the this compound assay and a comparative LC-MS/MS validation workflow are provided below.
Protocol 1: this compound Assay for Thiol Quantification (Colorimetric)
This protocol describes a standard procedure for quantifying free thiols in a sample using a spectrophotometer or microplate reader.
A. Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.4
-
This compound Reagent: 10 mM stock solution in a compatible organic solvent (e.g., DMSO or ethanol).
-
Thiol Standard: A solution of a known concentration of a thiol-containing compound (e.g., L-cysteine or glutathione) prepared in Reaction Buffer.
-
Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the released nitrophenolate (typically around 412 nm, similar to DTNB's product).[2][3]
B. Procedure:
-
Standard Curve Preparation: Prepare a dilution series of the Thiol Standard in Reaction Buffer to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Sample Preparation: Prepare the unknown samples in Reaction Buffer. If necessary, include a sample blank containing the buffer without the thiol-containing analyte.
-
Reaction Initiation: To each well of a 96-well plate (or cuvette), add a specific volume of the standard or sample.
-
Add the this compound reagent to each well to initiate the reaction. The final concentration of the reagent should be in excess of the expected thiol concentration.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for the released 3-nitro-thiophenol product.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Determine the thiol concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Protocol 2: LC-MS/MS Validation of Thiol Quantification
This protocol outlines a general workflow for the validation of a thiol assay using derivatization followed by LC-MS/MS analysis.
A. Materials:
-
Derivatization Reagent: A thiol-reactive reagent that adds a tag for enhanced MS detection (e.g., N-ethylmaleimide (NEM) or an analogue).[5][10]
-
Reducing Agent (for total thiol measurement): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1]
-
Quenching Reagent: A reagent to stop the derivatization reaction.
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.
B. Procedure:
-
Sample Preparation:
-
For free thiols: Immediately react the sample with the derivatization reagent to prevent auto-oxidation.[5]
-
For total thiols: First, reduce the sample with a reducing agent (e.g., TCEP) to break any disulfide bonds, then proceed with the derivatization step.
-
-
Derivatization: Incubate the sample with the derivatization reagent under optimized conditions (time, temperature, pH) to ensure complete reaction with all available thiol groups.
-
Reaction Quenching: Stop the derivatization reaction by adding a quenching reagent.
-
Sample Cleanup: Perform a sample cleanup step (e.g., protein precipitation or solid-phase extraction) to remove excess reagents and interfering substances.
-
LC Separation: Inject the prepared sample into the LC system. Use a suitable column and mobile phase gradient to separate the derivatized thiol of interest from other components in the mixture.
-
MS/MS Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in a mode to specifically detect and fragment the derivatized thiol (e.g., Multiple Reaction Monitoring - MRM).
-
Data Analysis: The concentration of the specific thiol is determined by comparing the signal intensity of the derivatized analyte in the sample to a standard curve prepared with known concentrations of the derivatized thiol standard. This provides a highly specific and accurate quantification that can be used to validate the results from the colorimetric assay.
Visualizing the Workflow and Reaction
To further elucidate the experimental processes, the following diagrams illustrate the key workflows and chemical principles.
Caption: LC-MS/MS Validation Workflow for Thiol Quantification.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of isotope differential derivatization for simultaneous determination of thiols and oxidized thiols by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Disulfide-Containing Thiol Reagents for Researchers
A detailed analysis of reagents for the quantification of sulfhydryl groups, with a special focus on the less characterized 3-Nitrophenyl disulfide in relation to widely-used alternatives.
For researchers, scientists, and drug development professionals engaged in studies involving protein chemistry, enzyme activity, and cellular redox states, the accurate quantification of thiol (-SH) groups is paramount. Disulfide-containing reagents that undergo a thiol-disulfide exchange reaction, resulting in a chromogenic or fluorogenic output, are a cornerstone of these investigations. This guide provides a comprehensive comparison of this compound and other prominent disulfide-containing thiol reagents, supported by experimental data and detailed protocols.
Introduction to Thiol-Disulfide Exchange Reagents
The fundamental principle behind the use of disulfide-containing reagents for thiol quantification lies in the thiol-disulfide exchange reaction. In this reaction, a thiol from the sample (R-SH) attacks the disulfide bond of the reagent (Ar-S-S-Ar), leading to the formation of a mixed disulfide (R-S-S-Ar) and the release of a chromophoric or fluorophoric thiol (Ar-SH). The concentration of the released thiol, which can be measured spectrophotometrically or fluorometrically, is directly proportional to the concentration of thiols in the initial sample.
In Focus: this compound
This compound, also known as bis(3-nitrophenyl) disulfide, is a symmetrical aromatic disulfide. While structurally similar to the well-known Ellman's reagent (DTNB), which features nitro groups at the 2 and 5 positions of the phenyl rings, the performance characteristics of this compound as a thiol detection reagent are not extensively documented in publicly available scientific literature. This guide aims to collate the available information and draw logical comparisons with its more established counterparts.
Comparative Analysis of Thiol Reagents
The selection of an appropriate thiol reagent is contingent on several factors, including the pH of the assay, the presence of interfering substances, and the required sensitivity. Below is a comparative summary of this compound and other commonly used disulfide-containing thiol reagents.
| Reagent | Chemical Name | Molar Extinction Coefficient (ε) of Released Thiol | Optimal pH | Key Advantages | Key Disadvantages |
| This compound | bis(3-nitrophenyl) disulfide | Data not available | Data not available | Potentially different reactivity profile from DTNB. | Lack of published performance data. |
| DTNB (Ellman's Reagent) | 5,5'-dithiobis(2-nitrobenzoic acid) | 14,150 M⁻¹cm⁻¹ at 412 nm[1][2] | 7.0 - 8.0[3] | Well-characterized, reliable, and widely used. | Prone to hydrolysis at high pH; potential for interference from other nucleophiles.[4] |
| 4,4'-Dipyridyl disulfide (4-DPS) | 4,4'-dithiodipyridine | 21,000 M⁻¹cm⁻¹ at 324 nm[3] | 3.0 - 7.0[4] | Higher molar extinction coefficient than DTNB; works at lower pH. | Lower aqueous solubility compared to DTNB.[3] |
| Methyl Methanethiosulfonate (MMTS) | S-methyl methanethiosulfonate | Not applicable (no chromophore released) | Broad | Small size allows access to buried thiols; reversible modification.[5] | Does not produce a direct signal; can induce disulfide bond formation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate thiol quantification. The following are generalized protocols for the use of disulfide-containing reagents.
General Protocol for Thiol Quantification using a Spectrophotometric Disulfide Reagent
This protocol can be adapted for this compound, DTNB, and 4-DPS, with adjustments for the specific wavelength and molar extinction coefficient.
Materials:
-
Disulfide reagent stock solution (e.g., 10 mM in a suitable solvent like DMSO or ethanol).
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA).
-
Thiol-containing sample.
-
Thiol-free blank (reaction buffer).
-
Spectrophotometer.
Procedure:
-
Prepare a working solution of the disulfide reagent in the reaction buffer.
-
Add the sample to the reaction buffer in a cuvette or microplate well.
-
Add the disulfide reagent working solution to initiate the reaction.
-
Incubate the reaction mixture at room temperature for a specified time to allow for complete reaction.
-
Measure the absorbance at the wavelength corresponding to the maximum absorbance of the released thiophenolate (e.g., 412 nm for DTNB, 324 nm for 4-DPS).
-
Subtract the absorbance of the blank from the sample absorbance.
-
Calculate the thiol concentration using the Beer-Lambert law (A = εbc), where A is the corrected absorbance, ε is the molar extinction coefficient of the released thiol, b is the path length of the cuvette, and c is the molar concentration of the thiol.
Workflow for Thiol Quantification
Caption: A generalized workflow for the quantification of thiols using a disulfide-containing reagent.
Signaling Pathways and Logical Relationships
The quantification of thiols is often a critical step in understanding cellular signaling pathways where redox regulation plays a key role. For instance, the activity of many enzymes and transcription factors is modulated by the oxidation state of their cysteine residues.
Thiol-Disulfide Exchange Reaction Mechanism
The underlying chemical reaction for these assays is a thiol-disulfide exchange. This is a nucleophilic substitution reaction where a thiolate anion from the sample acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in the reagent.
Caption: The reaction mechanism of thiol-disulfide exchange for thiol quantification.
Conclusion
While this compound presents an intriguing alternative to more established thiol reagents, a comprehensive, data-driven comparison is currently hampered by the limited availability of its performance characteristics in the scientific literature. In contrast, reagents like DTNB and 4,4'-dipyridyl disulfide are well-characterized, offering reliable and sensitive methods for thiol quantification. The choice of reagent should be guided by the specific experimental requirements, including pH, sensitivity, and potential for interferences. Further research into the properties of this compound is warranted to fully assess its potential as a valuable tool in the researcher's arsenal (B13267) for studying thiol biochemistry.
References
A Comparative Analysis of 3-Nitrophenyl Disulfide and Maleimide-Based Probes for Thiol-Reactive Bioconjugation
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent classes of thiol-reactive probes: 3-Nitrophenyl disulfide and maleimide-based reagents. The selection of an appropriate probe is critical for the successful development of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. This document outlines the mechanisms of action, stability, and reaction kinetics of each probe type, supported by experimental data to inform the rational design of bioconjugation strategies.
Executive Summary
Maleimide-based probes are widely utilized for their rapid and highly specific reaction with thiols, forming a stable thioether bond. However, the reversibility of this linkage through a retro-Michael reaction presents a significant challenge, particularly for in vivo applications where conjugate stability is paramount. In contrast, this compound probes, and aromatic disulfide probes in general, react with thiols via a reversible disulfide exchange mechanism. This inherent reversibility can be leveraged for applications requiring controlled release of a payload in a reducing environment. The choice between these two classes of probes, therefore, represents a trade-off between kinetic efficiency and the desired stability profile of the final bioconjugate.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance indicators for maleimide (B117702) and aromatic disulfide-based probes, using pyridyl disulfide as a representative example for the latter due to the availability of comparative data.
| Feature | Maleimide-Based Probes | This compound / Aromatic Disulfide Probes |
| Reaction Mechanism | Michael Addition | Thiol-Disulfide Exchange |
| Bond Formed | Thioether (C-S) | Disulfide (S-S) |
| Reaction pH | Optimal: 6.5 - 7.5 | Broad range, optimum for some is pH 4-5[1] |
| Reaction Speed | Very Fast (often complete in minutes to a few hours)[2] | Generally slower than maleimide reaction[3] |
| Selectivity for Thiols | High at pH 6.5 - 7.5 (approx. 1000x faster than with amines) | High |
| Linkage Stability | Covalent, but susceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols (e.g., glutathione)[3][4][5] | Reversible via disulfide exchange with other thiols (e.g., DTT, glutathione)[3] |
| Key Advantage | Rapid and efficient conjugation | Reversible linkage allows for controlled release in reducing environments |
| Key Disadvantage | Potential for in vivo instability and payload transfer[4][5] | Slower reaction kinetics compared to maleimides[3] |
Reaction Mechanisms and Signaling Pathways
The distinct reactivity of each probe class is rooted in their chemical mechanisms. Maleimides undergo a Michael addition with a thiol, while 3-Nitrophenyl disulfides participate in a thiol-disulfide exchange.
Maleimide Reaction Pathway
A thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring, forming a stable thioether bond.[1] However, this reaction is reversible, and in a thiol-rich environment like the cytoplasm, the conjugated molecule can be transferred to other thiols, such as glutathione.
Caption: Reaction pathway of a maleimide probe with a protein thiol.
This compound Reaction Pathway
A nucleophilic thiolate from the target protein attacks one of the sulfur atoms of the this compound probe. This results in the formation of a new disulfide bond between the protein and the probe, and the release of 3-nitrothiophenol. This reaction is reversible in the presence of other reducing agents.
Caption: Reaction pathway of a this compound probe.
Experimental Protocols
Detailed methodologies for protein conjugation with maleimide and pyridyl disulfide probes (as a proxy for this compound) are provided below.
Protocol 1: Protein Conjugation with a Maleimide-Based Probe
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteine).
-
Maleimide-functionalized reagent.
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[6]
-
Reducing agent (if necessary, e.g., TCEP for disulfide reduction).
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Probe Preparation: Dissolve the maleimide-functionalized reagent in a compatible solvent (e.g., DMSO or DMF) to create a stock solution (typically 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.[6] The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a free thiol-containing compound (e.g., cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM to react with any excess maleimide reagent.
-
Purification: Purify the protein conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, and mass spectrometry.
Protocol 2: Protein Conjugation with a Pyridyl Disulfide-Based Probe
Materials:
-
Thiol-containing protein.
-
Pyridyl disulfide-functionalized reagent (e.g., Aldrithiol-2 or a custom-synthesized probe).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. For some pyridyl disulfides, a more acidic pH (4-5) can increase the reaction rate.[1]
-
Reducing agent (if necessary, e.g., TCEP).
-
Purification column.
Procedure:
-
Protein Preparation: Prepare the thiol-containing protein in the Reaction Buffer as described in Protocol 1.
-
Probe Preparation: Dissolve the pyridyl disulfide reagent in a suitable solvent (e.g., DMSO or DMF) to make a stock solution.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the pyridyl disulfide stock solution to the protein solution. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[1] The reaction is typically allowed to proceed for 2-4 hours at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted probe and the pyridine-2-thione byproduct.
-
Characterization: Characterize the resulting disulfide-linked conjugate using appropriate analytical techniques.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical bioconjugation experiment.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Thiol Quantification: 3-Nitrophenyl Disulfide (Ellman's Reagent) vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiols, sulfhydryl-containing compounds (-SH), is pivotal in numerous biological and pharmaceutical research areas. Thiols, such as the antioxidant glutathione (B108866) and cysteine residues in proteins, are integral to cellular redox balance, protein structure, and enzymatic activity. This guide provides a comprehensive cross-validation of two prominent methods for thiol quantification: the colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, and High-Performance Liquid Chromatography (HPLC)-based methods. This comparison will equip researchers with the necessary information to select the most suitable technique for their specific experimental needs.
Principle of Thiol Quantification Methods
The foundational principle of the DTNB (Ellman's) assay is a thiol-disulfide exchange reaction. DTNB reacts with a free thiol group, cleaving the disulfide bond to produce a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The concentration of TNB²⁻, which is directly proportional to the initial thiol concentration, can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[1][2]
HPLC-based methods offer enhanced specificity and sensitivity.[3] Typically, thiols are derivatized with a reagent, such as DTNB, prior to chromatographic separation. The resulting stable derivatives are then separated from other sample components on an HPLC column and quantified using a detector, often a UV-Vis detector. This pre-column derivatization and separation minimizes interference from complex biological matrices.[3]
Quantitative Performance Comparison
The choice between the DTNB colorimetric assay and an HPLC-based method often depends on the required sensitivity, specificity, and sample throughput. The following table summarizes the key quantitative performance parameters of these two techniques.
| Parameter | 3-Nitrophenyl Disulfide (DTNB) Assay | HPLC with DTNB Derivatization |
| Principle | Colorimetric; reaction of DTNB with thiols to produce a yellow-colored product (TNB²⁻).[4] | Derivatization of thiols with DTNB followed by HPLC separation and UV detection.[3] |
| Limit of Detection (LOD) | ~3 µmol/L[5] | 15 pmol for TNB, 7.5 pmol for GSH-TNB adduct[6] |
| Linear Range | 0.5 - 250 µM[4] | Dependent on the specific thiol and HPLC system, generally in the picomole to nanomole range. |
| Specificity | Reacts with any accessible free thiol; can be prone to interference from other reducing agents.[4] | High specificity due to chromatographic separation of the derivatized thiol from interfering substances.[4] |
| Throughput | High; suitable for 96-well plate format.[4] | Low to medium; dependent on HPLC run time.[4] |
| Instrumentation | Spectrophotometer (plate reader or cuvette-based).[4] | HPLC system with a UV detector. |
| Key Advantages | Simple, rapid, and cost-effective.[4] | High sensitivity and specificity; allows for the separation and quantification of different thiol species.[4] |
| Key Disadvantages | Lower sensitivity compared to HPLC; potential for interference in complex samples.[4] | Requires specialized equipment and longer analysis times.[4] |
Experimental Protocols
Detailed methodologies for both the DTNB colorimetric assay and the HPLC-based method are provided below to facilitate their implementation in a laboratory setting.
This compound (DTNB) Colorimetric Assay Protocol (96-Well Plate Format)
This protocol is adapted for a high-throughput microplate format.[4]
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)[4]
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[4]
-
Thiol standard (e.g., L-cysteine or glutathione)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Standards: Prepare a dilution series of the thiol standard in the reaction buffer. The concentration range should encompass the expected concentration of the unknown samples.
-
Sample Preparation: Prepare unknown samples in the reaction buffer. Dilute if necessary to ensure the concentration falls within the linear range of the assay.
-
Assay Setup: In the 96-well plate, add 200 µL of each standard and unknown sample to separate wells. Include a blank well containing only the reaction buffer.
-
Initiate Reaction: Add 50 µL of the DTNB solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[7]
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the standards and unknown samples. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the concentration of the unknown samples from this curve.
HPLC with Pre-Column DTNB Derivatization Protocol
This protocol describes a general procedure for the quantification of thiols using HPLC with pre-column derivatization.
Materials:
-
HPLC system with a C18 reversed-phase column and a UV detector
-
DTNB solution (e.g., 10 mM in a suitable buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol standard (e.g., glutathione)
-
Mobile phases for HPLC (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)
-
Acidic solution to stop the reaction (e.g., 1 M HCl)
Procedure:
-
Sample and Standard Preparation: Prepare samples and thiol standards in an appropriate buffer.
-
Derivatization: In a microcentrifuge tube, mix the sample or standard with the reaction buffer. Add the DTNB solution and incubate at room temperature in the dark for approximately 15-20 minutes.
-
Stop Reaction: Add a small volume of an acidic solution to stop the derivatization reaction.
-
Centrifugation: Centrifuge the samples to pellet any precipitate.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the DTNB-derivatized thiols using a suitable gradient of mobile phases.
-
Detection and Quantification: Detect the derivatized thiols using the UV detector, typically at a wavelength of 326 nm for the protonated form of TNB under acidic HPLC conditions.[6] Quantify the thiols by comparing the peak areas of the samples to those of the standards.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are provided below to illustrate the experimental workflows and relevant biological signaling pathways where thiol quantification is crucial.
Caption: Experimental workflows for thiol quantification.
Caption: Key thiol-dependent signaling pathways.
Conclusion
The cross-validation of thiol quantification methods reveals that both the this compound (DTNB) colorimetric assay and HPLC-based techniques are valuable tools for researchers. The DTNB assay offers a simple, rapid, and cost-effective solution for high-throughput screening and for samples with relatively high thiol concentrations.[8] In contrast, HPLC with pre-column derivatization provides superior sensitivity and specificity, making it the method of choice for complex biological samples where accurate quantification of low-level thiols or specific thiol species is required.[3] The selection of the appropriate method should be guided by the specific research question, sample matrix, and available instrumentation.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. analytik.news [analytik.news]
Advantages of 3-Nitrophenyl disulfide over other chromogenic disulfide reagents
For researchers, scientists, and professionals in drug development, the accurate quantification of thiols is a critical aspect of various biological and chemical assays. Chromogenic disulfide reagents, which produce a colored product upon reaction with a free thiol group, offer a straightforward and widely used method for this purpose. While Ellman's reagent (DTNB) is the most common, other reagents are available. This guide provides a comparative analysis of these reagents, with a special focus on the available information regarding 3-Nitrophenyl disulfide.
Overview of Thiol Quantification with Chromogenic Disulfide Reagents
The fundamental principle behind these reagents is a thiol-disulfide exchange reaction. A non-colored disulfide reagent reacts with a thiol-containing compound (R-SH). This reaction cleaves the disulfide bond in the reagent, releasing a stoichiometric amount of a chromogenic thiolate anion, which can be quantified spectrophotometrically. The concentration of the colored product is directly proportional to the concentration of thiols in the sample.
Comparison of Key Chromogenic Disulfide Reagents
While this compound is of interest, comprehensive data on its application as a chromogenic reagent for thiol quantification is limited in publicly available scientific literature. Therefore, a direct comparison of its advantages is challenging. However, we can compare its properties with well-established reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) and 4,4'-dithiodipyridine (4-DPS).
| Feature | This compound | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 4,4'-dithiodipyridine (4-DPS) |
| Synonyms | Bis(3-nitrophenyl) disulfide | Ellman's Reagent | Aldrithiol-4 |
| Leaving Group | 3-nitrothiophenolate | 5-thio-2-nitrobenzoate (TNB) | 4-thiopyridone |
| Wavelength (λmax) | Not well-established | 412 nm[1][2][3][4] | 324 nm[1] |
| Molar Extinction Coefficient (ε) | Not well-established | 14,150 M⁻¹cm⁻¹ at pH 8.0[1] | 19,800 - 21,000 M⁻¹cm⁻¹[1] |
| Optimal pH | Not well-established | Alkaline (pH > 7)[1] | Wide range (pH 1-7) |
| Advantages | Potential for different reactivity/solubility | High molar extinction coefficient, well-established protocols.[1][4] | Higher molar extinction coefficient, stable at acidic pH. |
| Limitations | Lack of established protocols and key performance data. | Unstable at high pH, interference from UV-absorbing compounds.[1] | Lower wavelength of maximum absorbance can be problematic with certain samples. |
Reaction Mechanisms and Signaling Pathways
The general reaction of a disulfide reagent with a thiol involves the nucleophilic attack of a thiolate anion on the disulfide bond. This results in the formation of a mixed disulfide and the release of a chromogenic leaving group.
The specific reaction for Ellman's reagent is well-documented:
Experimental Protocols
Due to the lack of established methods for this compound in thiol quantification, detailed protocols for the widely used Ellman's reagent and 4,4'-dithiodipyridine are provided below.
Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB)
This protocol is adapted for a 96-well plate format for higher throughput.
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer).
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403), pH 8.0, containing 1 mM EDTA).
-
Thiol standard (e.g., L-cysteine or glutathione) of known concentration.
-
Unknown samples containing thiols.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Standards: Prepare a dilution series of the thiol standard in the reaction buffer. A typical concentration range would be from 0 to 100 µM.
-
Sample Preparation: Dilute the unknown samples in the reaction buffer to ensure the thiol concentration falls within the range of the standard curve.
-
Assay Setup:
-
Add 50 µL of each standard and unknown sample to separate wells of the 96-well plate.
-
Include a blank well containing only 50 µL of the reaction buffer.
-
-
Initiate Reaction: Add 50 µL of the DTNB solution to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and unknown samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve using linear regression.
-
Protocol 2: Thiol Quantification using 4,4'-Dithiodipyridine (4-DPS)
This protocol is suitable for samples where an acidic pH is required.
Materials:
-
4,4'-Dithiodipyridine (4-DPS) solution (e.g., 2 mM in an appropriate buffer).
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH can be adjusted as needed, e.g., pH 5.5).
-
Thiol standard (e.g., L-cysteine or glutathione) of known concentration.
-
Unknown samples containing thiols.
-
Cuvettes or 96-well UV-transparent plate.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 324 nm.
Procedure:
-
Prepare Standards: Prepare a dilution series of the thiol standard in the reaction buffer.
-
Sample Preparation: Dilute the unknown samples in the reaction buffer.
-
Assay Setup:
-
In a cuvette or well, mix the thiol standard or unknown sample with the reaction buffer.
-
-
Initiate Reaction: Add the 4-DPS solution to the cuvette or well and mix thoroughly.
-
Incubation: The reaction is typically rapid. Allow it to proceed for a few minutes at room temperature.
-
Measurement: Measure the absorbance at 324 nm.
-
Data Analysis:
-
Similar to the DTNB assay, use a blank to zero the spectrophotometer.
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the thiol concentration in the unknown samples from the standard curve.
-
Conclusion
While this compound and its isomers have applications in biochemistry and organic synthesis, their use as a routine chromogenic reagent for thiol quantification is not well-documented. Researchers requiring a reliable and well-characterized method for thiol quantification are advised to use established reagents such as DTNB or 4-DPS. DTNB remains the gold standard for its simplicity and high molar extinction coefficient in the visible range, making it suitable for a wide range of applications. For assays requiring acidic conditions or where interferences at 412 nm are a concern, 4-DPS presents a valuable alternative. The choice of reagent should be guided by the specific requirements of the assay, including the nature of the sample, the expected thiol concentration, and the available instrumentation.
References
A Comparative Guide to the Specificity of 3-Nitrophenyl disulfide for Cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Nitrophenyl disulfide's performance in targeting cysteine residues against other common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify reaction pathways and experimental workflows.
Introduction to Cysteine-Specific Modification
Cysteine, with its nucleophilic thiol group, is a common target for selective modification in proteins. This reactivity allows for the introduction of labels, crosslinkers, and other moieties for studying protein structure and function. Disulfide reagents, such as this compound, are a class of compounds that react with free thiols through a thiol-disulfide exchange mechanism. The specificity of these reagents is paramount to avoid off-target modifications of other nucleophilic amino acid residues.
Comparison of this compound with Alternative Reagents
The specificity of thiol-reactive reagents is primarily governed by the nucleophilicity of the target amino acid side chain, which is heavily influenced by its pKa and the reaction pH. Cysteine's thiol group is significantly more nucleophilic than other potentially reactive groups at neutral to slightly alkaline pH.
| Reagent Class | Target Residue(s) | Reaction Mechanism | Relative Specificity for Cysteine | Key Considerations |
| Symmetrical Disulfides (e.g., this compound, DTNB) | Cysteine | Thiol-disulfide exchange | High | Reaction is reversible and pH-dependent. Specificity is high for thiols over other nucleophiles at neutral pH. |
| Pyridyl Disulfides (e.g., 4,4'-dithiodipyridine) | Cysteine | Thiol-disulfide exchange | High | Similar to symmetrical disulfides, with the release of a chromophoric leaving group.[1] |
| Maleimides | Cysteine, Lysine (B10760008) | Michael addition | Moderate to High | Highly reactive towards thiols. Can react with lysines at higher pH. The resulting thioether bond is stable. |
| Haloacetyls (e.g., Iodoacetamide) | Cysteine, Histidine, Lysine, Methionine | Nucleophilic substitution | Moderate | Can react with multiple amino acid side chains, leading to lower specificity compared to disulfide reagents. |
| Vinyl Sulfones | Cysteine, Lysine | Michael addition | Moderate to High | Good reactivity with thiols. Can also react with lysines. |
Experimental Data: Specificity of Thiol-Disulfide Exchange
At neutral pH (~7.4), the thiol group of cysteine (pKa ~8.3) is significantly deprotonated to the highly nucleophilic thiolate, whereas the amino groups of lysine (pKa ~10.5) and the imidazole (B134444) ring of histidine (pKa ~6.0) are either largely protonated and non-nucleophilic (lysine) or have significantly lower nucleophilicity compared to the thiolate.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Cysteine Specificity
This protocol allows for the determination of the reactivity of this compound with cysteine and other potentially reactive amino acids.
Materials:
-
This compound
-
L-Cysteine
-
L-Lysine hydrochloride
-
L-Histidine
-
L-Serine
-
L-Tyrosine
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
UV/Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare 100 mM stock solutions of each amino acid in 100 mM phosphate buffer, pH 7.4.
-
-
Reaction Setup:
-
For each amino acid to be tested, prepare a reaction mixture in a cuvette containing:
-
980 µL of 100 mM phosphate buffer, pH 7.4
-
10 µL of the 100 mM amino acid stock solution (final concentration: 1 mM)
-
-
Prepare a blank cuvette with 990 µL of phosphate buffer.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 10 µL of the 10 mM this compound stock solution to each cuvette (final concentration: 0.1 mM).
-
Quickly mix the contents of the cuvette.
-
Immediately start monitoring the increase in absorbance at the wavelength corresponding to the release of the 3-nitro-thiophenol leaving group (typically around 412 nm for similar compounds like DTNB) over time. Record measurements every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance readings of each sample.
-
Plot the change in absorbance over time for each amino acid.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve. A steeper slope indicates a faster reaction and higher reactivity.
-
Visualizations
Reaction of this compound with Cysteine
Caption: Reaction of this compound with a cysteine residue.
Experimental Workflow for Specificity Assay
Caption: Workflow for the spectrophotometric specificity assay.
Conclusion
Based on the principles of chemical reactivity, this compound exhibits high specificity for cysteine residues over other nucleophilic amino acids under physiological pH conditions. This specificity arises from the significantly higher nucleophilicity of the cysteine thiolate anion compared to the side chains of other amino acids. For applications requiring precise and selective modification of cysteine residues, this compound and other symmetrical disulfide reagents are reliable choices. The provided experimental protocol offers a straightforward method for empirically confirming this specificity in a laboratory setting.
References
Benchmarking 3-Nitrophenyl Disulfide: A Comparative Guide for Thiol Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the realm of thiol analysis within complex biological matrices, the selection of an appropriate disulfide reagent is paramount for accurate and reproducible quantification. While 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, has long been the gold standard, researchers often seek alternatives with potentially advantageous properties. This guide provides a comprehensive comparison of 3-Nitrophenyl disulfide, benchmarking its theoretical performance against the well-established data of DTNB and other alternatives.
It is important to note that while the chemical principles underlying the utility of this compound are sound, there is a notable scarcity of direct, quantitative performance data for its use in biological matrices within publicly available scientific literature. Therefore, this guide will present the extensive, experimentally-derived performance of DTNB as a benchmark and extrapolate the expected performance of this compound based on the known reactivity of its isomers and derivatives.
Principles of Thiol Quantification via Thiol-Disulfide Exchange
The quantification of thiols using aromatic disulfides like this compound and DTNB is based on a thiol-disulfide exchange reaction. In this reaction, a thiol group (-SH) from a molecule in the sample, such as cysteine or glutathione, attacks the disulfide bond of the reagent. This results in the formation of a mixed disulfide and the release of a colored or otherwise detectable thiol product. The amount of the released product is directly proportional to the amount of thiols in the sample.
Probing Thiol Dynamics: A Comparative Analysis of 3-Nitrophenyl Disulfide and Alternative Kinetic Probes
For researchers, scientists, and drug development professionals engaged in the study of thiol-containing molecules, the selection of an appropriate detection probe is paramount for accurate kinetic analysis. This guide provides a comprehensive comparison of 3-Nitrophenyl disulfide with other commonly employed thiol-reactive probes, offering a detailed examination of their reaction kinetics, mechanisms, and experimental protocols.
The quantification of thiols, such as cysteine and glutathione (B108866), is crucial for understanding a myriad of biological processes, from cellular redox homeostasis to drug metabolism. A primary method for this quantification involves the use of disulfide-containing probes that undergo a thiol-disulfide exchange reaction, resulting in a spectrophotometrically detectable signal. This guide focuses on the comparative performance of this compound against established probes like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) and the dithiodipyridine series.
Mechanism of Action: Thiol-Disulfide Exchange
The fundamental principle behind the utility of these disulfide probes lies in the thiol-disulfide exchange reaction. In this reaction, a thiolate anion (-S⁻) from a thiol-containing molecule acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in the probe. This leads to the cleavage of the disulfide bond and the formation of a new, mixed disulfide and the release of a chromophoric thiol. The rate of this reaction is dependent on several factors, including the pH of the solution (which determines the concentration of the reactive thiolate anion), the pKa of the thiol, and the electrophilicity of the disulfide probe.[1]
The reaction can be monitored by measuring the increase in absorbance of the released chromophore over time, allowing for the determination of the reaction kinetics.
Comparative Reaction Kinetics
The efficacy of a thiol probe is largely determined by its reaction rate with the target thiol. This is typically quantified by the second-order rate constant (k₂), which provides a direct measure of the probe's reactivity. A higher k₂ value indicates a faster reaction, which can be advantageous for high-throughput screening and for detecting low concentrations of thiols.
| Probe | Thiol | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DTNB (Ellman's Reagent) | Glutathione (GSH) | ~1.3 x 10³ (at pH 7) | [2] |
| Cysteine (Cys) | Data not readily available | ||
| 4,4'-Dithiodipyridine | Glutathione (GSH) | Significantly faster than DTNB, especially at lower pH | [3] |
| Cysteine (Cys) | Data not readily available | ||
| 2,2'-Dithiodipyridine | Glutathione (GSH) | Slower than 4,4'-Dithiodipyridine | [3] |
| Cysteine (Cys) | Data not readily available |
Experimental Protocols
The determination of the second-order rate constant for the reaction between a thiol and a disulfide probe is a crucial experiment for comparing their performance. A common and effective method for this is UV-Vis spectrophotometry, often coupled with a stopped-flow apparatus for very fast reactions.
General Protocol for Kinetic Analysis of Thiol-Disulfide Exchange
Objective: To determine the second-order rate constant (k₂) for the reaction of a thiol with a disulfide probe.
Materials:
-
Disulfide probe stock solution (e.g., this compound, DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Thiol stock solution (e.g., Cysteine, Glutathione) in the same buffer, prepared fresh.
-
Reaction buffer at the desired pH.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λmax) for the chromophoric thiol that is released upon the reaction of the disulfide probe with an excess of the thiol.
-
Reaction Setup:
-
Equilibrate the spectrophotometer at the determined λmax and the desired temperature.
-
In a cuvette, add the reaction buffer and the disulfide probe solution to achieve a final concentration where the absorbance is in the linear range of the instrument.
-
Initiate the reaction by adding a known concentration of the thiol solution to the cuvette. For pseudo-first-order conditions, the concentration of the thiol should be at least 10-fold higher than the concentration of the disulfide probe.[1]
-
-
Data Acquisition: Immediately start recording the absorbance at λmax as a function of time. The frequency of data collection will depend on the reaction rate.
-
Data Analysis:
-
Plot the absorbance versus time.
-
Under pseudo-first-order conditions, the data should fit a single exponential curve. The observed rate constant (k_obs) can be obtained by fitting the data to the equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where A(t) is the absorbance at time t, and A_initial and A_final are the initial and final absorbances, respectively.
-
To determine the second-order rate constant (k₂), repeat the experiment with varying concentrations of the thiol while keeping the probe concentration constant.
-
Plot the obtained k_obs values against the corresponding thiol concentrations. The slope of the resulting linear plot will be the second-order rate constant (k₂).[4]
-
Visualization of Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Signaling Pathway: Thiol-Disulfide Exchange Reaction
Caption: Thiol-disulfide exchange reaction pathway.
Experimental Workflow: Kinetic Analysis
Caption: Workflow for determining second-order rate constants.
Conclusion
The selection of a thiol-reactive probe is a critical decision in experimental design. While DTNB remains a widely used and well-characterized reagent, alternatives like this compound and the dithiodipyridines offer potentially different kinetic profiles that may be advantageous for specific applications. The electron-withdrawing nitro group in this compound suggests a higher reactivity compared to DTNB, a hypothesis that warrants direct experimental verification. The provided experimental protocol offers a robust framework for researchers to perform their own comparative kinetic analyses, enabling an informed choice of the most suitable probe for their research needs. The continual development of novel probes with enhanced reactivity, selectivity, and spectral properties will undoubtedly further advance our understanding of the critical roles of thiols in biological systems.
References
Evaluating Thiol Quantification Assays: A Comparison of DTNB (Ellman's Assay) Against Known Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of thiols (sulfhydryl groups, -SH) is crucial for understanding cellular redox states, protein function, and the efficacy of therapeutic interventions. The most common method for this purpose is the Ellman's assay, which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), a nitrophenyl disulfide compound. This guide provides an objective comparison of the DTNB assay's performance against other established methods, supported by experimental data and detailed protocols.
The Ellman's assay relies on the reaction of DTNB with a free sulfhydryl group, which cleaves the disulfide bond and produces 2-nitro-5-thiobenzoic acid (TNB).[1][2] TNB is a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[1][3] This method is widely used due to its simplicity, speed, and cost-effectiveness.[4] However, its accuracy can be influenced by factors such as sensitivity limitations and potential interferences, necessitating comparison with alternative techniques.[4]
Comparative Performance of Thiol Quantification Techniques
The selection of a thiol quantification assay depends on the specific experimental requirements, including sample type, expected thiol concentration, and necessary throughput. The following table summarizes key performance parameters of the DTNB (Ellman's) assay compared to other common methods like HPLC-based quantification and fluorescent probe assays.
| Parameter | DTNB (Ellman's) Assay | HPLC-Based Assay | Fluorescent Probe Assays (e.g., ThioGlo1) |
| Principle | Colorimetric; Thiol-disulfide exchange | Separation and quantification of TNB or thiol derivatives | Fluorometric; reaction of probe with thiols |
| Sensitivity | Lower compared to fluorescent methods[4] | High | High[4] |
| Specificity | Good for total thiols; potential for interference[4] | High; can separate different thiol species[4] | High |
| Throughput | High; suitable for 96-well plates[4] | Low to medium; dependent on HPLC run time[4] | High; suitable for 96-well plates[4] |
| Instrumentation | Spectrophotometer (plate reader or cuvette) | HPLC system with UV or fluorescence detector[4] | Fluorescence microplate reader or spectrofluorometer |
| Reproducibility (RSD) | 2.8% - 4.6% for various thiol fractions[5] | Not explicitly stated, but generally high | Not explicitly stated |
| Recovery Yields | 95.6% - 99.4% for various thiol fractions[5] | 95.1% - 99.0% for various thiol fractions[5] | Not explicitly stated |
| Key Advantages | Simple, rapid, cost-effective[4] | High sensitivity and specificity; separates thiol species[4] | High sensitivity, high-throughput screening[4] |
| Key Disadvantages | Lower sensitivity, potential interference[4] | Lower throughput, requires specialized equipment | Higher cost, potential for photobleaching |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and ensuring the accuracy of the assay.
Protocol 1: Quantification of Total Free Thiols using DTNB (Ellman's Assay)
This protocol provides a standard method for determining the total concentration of free sulfhydryl groups in a sample.
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.[6]
-
DTNB Solution: 4 mg/mL DTNB dissolved in the Reaction Buffer.[3]
-
Thiol Standard: L-cysteine hydrochloride monohydrate or N-acetylcysteine to prepare a standard curve.[6] A 1.5 mM stock solution is common.[3][7]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.[3]
Procedure:
-
Prepare Standards: Create a series of dilutions from the thiol standard stock solution to generate a standard curve (e.g., 0 mM to 1.5 mM).[3]
-
Sample Preparation: Prepare unknown samples in the Reaction Buffer.
-
Reaction: In a 96-well plate or cuvettes:
-
Incubation: Mix well and incubate at room temperature for 15 minutes.[3]
-
Measurement: Measure the absorbance at 412 nm.[3]
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of free thiols in the unknown samples from the standard curve.[3]
-
Alternatively, calculate the concentration using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[2][8]
-
Protocol 2: Differentiating Free and Protein-Bound Thiols
This method allows for the separate quantification of low-molecular-weight free thiols and sulfhydryl groups that are part of proteins.
Procedure:
-
Protein Precipitation: Mix the sample with an equal volume of a precipitating agent like 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Separation: Incubate the mixture on ice for 15 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[6]
-
Quantify Free Thiols: Carefully collect the supernatant, which contains the low-molecular-weight free thiols. Perform the Ellman's assay on this supernatant as described in Protocol 1.[6]
-
Quantify Total Thiols: Perform the Ellman's assay on a separate aliquot of the original, untreated sample as described in Protocol 1. This provides the total sulfhydryl concentration (free + protein-bound).[6]
-
Calculate Protein-Bound Thiols: Subtract the concentration of free thiols (from step 3) from the total thiol concentration (from step 4) to determine the concentration of protein-bound sulfhydryl groups.[6]
Visualizations
Chemical Reaction Pathway
The fundamental reaction of the Ellman's assay involves the exchange between the disulfide bond of DTNB and a free thiol (R-SH), releasing the chromophore TNB.
Caption: Chemical reaction pathway of Ellman's Assay.
Experimental Workflow
The following diagram illustrates a typical workflow for quantifying thiols using a standard-based assay like the Ellman's test.
Caption: General experimental workflow for thiol quantification.
Assay Selection Guide
Choosing the right assay is critical. This decision tree outlines key considerations for selecting a suitable thiol quantification method.
Caption: Decision tree for selecting a thiol quantification assay.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions [mdpi.com]
- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
